Technical Guide to N-Methyl-1-(1,3-thiazol-2-yl)methanamine Dihydrochloride: Safety, Handling, and Mechanistic Workflows
Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of targeting enzymes with high structural flexibility and complex post-translational modification pathways. N-Methyl-1-(1,3-thiazo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of targeting enzymes with high structural flexibility and complex post-translational modification pathways. N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride (widely recognized in screening libraries by its free-base identifier, VT00065 ) has emerged as a critical tool compound in this space. It functions as a covalent inhibitor of human Deoxyhypusine synthase (DHS), the enzyme responsible for the rate-limiting step in the hypusination of eukaryotic translation initiation factor 5A (eIF5A) [1].
This whitepaper provides a comprehensive, field-proven framework for the safe handling, physicochemical characterization, and experimental application of this compound. By understanding the causality behind its redox-dependent binding mechanism, researchers can design robust, self-validating assays that yield reproducible data in drug development workflows.
Chemical Identity & Physicochemical Properties
The dihydrochloride salt form is specifically selected for in vitro assays. Causality: The protonated amine drastically improves aqueous solubility compared to the free base. This prevents the need for high concentrations of dimethyl sulfoxide (DMSO) during assay preparation, which is critical because excessive DMSO can destabilize the tetrameric structure of purified DHS.
Mechanistic Role: DHS Inhibition and eIF5A Hypusination
DHS catalyzes the NAD-dependent oxidative cleavage of spermidine and the subsequent transfer of its aminobutyl moiety to a specific lysine residue on the eIF5A precursor. VT00065 disrupts this pathway by acting as a mechanism-based covalent modifier.
Recent crystallographic fragment screening has demonstrated that VT00065 forms a redox-dependent covalent bond with the catalytic lysine K329 of DHS. Causality: By covalently occupying K329, VT00065 locks the enzyme in an inactive state, physically preventing the accommodation of eIF5A and halting the hypusination cascade.
Figure 1: Mechanism of DHS inhibition by VT00065 preventing eIF5A hypusination.
Safety Data Sheet (SDS) Core Components & Hazard Assessment
While VT00065 is a highly targeted inhibitor, its reactive primary amine and thiazole functionalities necessitate strict laboratory safety protocols. The compound is classified under standard GHS categories for reactive intermediates.
P280: Wear protective gloves/clothing. Wash immediately upon contact.
Eye Irritation (Cat. 2)
H319: Causes serious eye irritation
P305+P351+P338: Rinse cautiously with water for several minutes.
STOT SE (Cat. 3)
H335: May cause respiratory irritation
P261: Avoid breathing dust/mist/vapors. Handle inside a certified fume hood.
Standard Operating Procedures (SOP): Handling, Storage, and Spill Management
Storage Causality: Store the lyophilized solid at 4°C, protected from light. Once reconstituted in solvent or buffer, store aliquots at -80°C for up to 6 months. Why? Repeated freeze-thaw cycles expose the reactive amine to atmospheric oxygen and moisture, leading to premature oxidation and loss of covalent binding efficacy.
Spill Management: In the event of a powder spill, do not sweep dry. Cover with damp absorbent paper to prevent aerosolization of the respiratory irritant (H335). Clean the area with a 10% bleach solution followed by water, disposing of all materials as hazardous chemical waste.
To evaluate the inhibitory efficacy of VT00065, the assay must be designed as a self-validating system . Because the covalent modification of K329 is redox-dependent, the concentration of reducing agents in the buffer must be tightly controlled.
Step-by-Step Methodology
Buffer Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1 mM TCEP). Crucial Step: Limit TCEP to 0.1 mM. Excessive reducing agents will alter the redox state of the K329 microenvironment, artificially abolishing the inhibitor's binding occupancy.
Enzyme Incubation: Incubate 1 µM purified human DHS with varying concentrations of VT00065 (e.g., 2–20 mM) for 24 hours at 4°C. Causality: The extended incubation time is required because VT00065 exhibits low binding occupancy and requires time to form the mechanism-based covalent adduct.
Reaction Initiation: Add 10 µM eIF5A precursor, 1 mM NAD+, and 1 mM spermidine to initiate the reaction. Incubate at 37°C for 9 minutes.
Detection: Quench the reaction with SDS loading buffer and analyze via Western Blot using an anti-hypusine specific antibody to quantify eIF5A activation.
Self-Validation Checkpoints
Vehicle Control: DMSO-only reaction to establish the baseline maximum hypusination signal.
Redox Control: Run parallel reactions with 5 mM TCEP. If VT00065 fails to inhibit DHS in the presence of high TCEP, the redox-dependent covalent mechanism is successfully validated.
Figure 2: Step-by-step experimental workflow for DHS-eIF5A inhibition assays.
References
Wilk P, Wątor-Wilk E, Muszak D, Kochanowski P, Krojer T, Grudnik P. "Crystallographic fragment screening supports tool compound discovery and reveals conformational flexibility in human deoxyhypusine synthase." Communications Chemistry. 2026 Jan 17;9(1):66. Available at:[Link]
Exploratory
Fragment-Based Target Engagement: Profiling the Binding Affinity of N-Methyl-1-(1,3-thiazol-2-yl)methanamine Dihydrochloride
Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds with high Ligand Efficiency (LE) are critical starting points for lead generation. N-Methyl-1-(1,3-thiazol-2-yl)m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds with high Ligand Efficiency (LE) are critical starting points for lead generation. N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride (CAS 2103398-78-1)[1] is a privileged fragment scaffold characterized by its dual pharmacophoric nature: a bioisosteric thiazole ring and a highly basic secondary amine.
This whitepaper provides an in-depth technical analysis of the binding affinity of this fragment to various protein targets. By dissecting its physicochemical properties, mapping its target engagement mechanisms (such as its role in fungicidal and antimalarial candidates[2][3]), and detailing the biophysical workflows required to validate its binding, this guide serves as a comprehensive resource for medicinal chemists and biophysicists engaged in fragment evolution.
Pharmacophore Mapping & Physicochemical Rationale
To understand the binding affinity of N-Methyl-1-(1,3-thiazol-2-yl)methanamine, one must first analyze its atomic architecture and ionization states at physiological pH (7.4)[4].
The Thiazole Ring: The 1,3-thiazole moiety is an electron-rich heteroaromatic ring. The thiazole nitrogen (pKa ~ 2.5) remains deprotonated at pH 7.4, serving as a strict hydrogen-bond acceptor. The sulfur atom provides polarizability and can engage in unique chalcogen bonding or orthogonal multipolar interactions with aromatic protein residues.
The Secondary Amine: The N-methylmethanamine group has a pKa of approximately 8.5–9.0. At physiological pH, it is predominantly protonated, acting as a potent hydrogen-bond donor and a cationic partner for salt-bridge formation.
The Dihydrochloride Salt Advantage: Fragment screening requires high ligand concentrations (typically 1–5 mM) to detect low-affinity interactions (
Kd
in the micromolar to millimolar range). The dihydrochloride salt formulation[1] ensures exceptional aqueous solubility, preventing compound aggregation in assay buffers and mitigating the risk of false-positive readouts in biophysical assays.
Ligand Efficiency (LE) Calculation
With only 8 heavy atoms (5 Carbon, 2 Nitrogen, 1 Sulfur), this fragment is highly efficient. If it binds a target with a
Kd
of 100 µM, the Gibbs free energy (
ΔG
) is approximately -5.46 kcal/mol.
LE=NHAΔG=85.46=0.68 kcal/mol/HA
An LE > 0.3 is generally considered excellent for fragment progression, making this scaffold a highly desirable starting point for structural elaboration.
Mechanisms of Protein Target Engagement
The dual nature of this fragment allows it to engage multiple distinct protein microenvironments.
Mechanistic binding pathways of the thiazole and amine pharmacophores to protein targets.
Kinase Hinge Regions: The thiazole nitrogen mimics the N1/N3 of the adenine ring in ATP, forming a critical hydrogen bond with the backbone amide (e.g., Met or Cys) in the kinase hinge region. The N-methyl group often points toward the solvent-exposed region, providing an ideal vector for fragment growing.
Aspartyl Proteases & Hydrolases: The protonated secondary amine forms a highly directional salt bridge with catalytic aspartate or glutamate residues. This interaction is heavily enthalpy-driven.
Antimicrobial & Antimalarial Targets: Aminomethylthiazole derivatives have been successfully utilized as pyrazole carboxamide leads against Plasmodium falciparum, demonstrating high binding affinity to parasitic targets while maintaining microsomal stability[3].
Quantitative Data Presentation
The following table summarizes the representative biophysical binding parameters of the N-Methyl-1-(1,3-thiazol-2-yl)methanamine scaffold across various target classes based on established FBDD paradigms.
Experimental Workflows for Binding Affinity Determination
To accurately capture the transient, low-affinity interactions typical of fragments, a rigorous, self-validating biophysical workflow is mandatory.
Fragment-based drug discovery workflow for aminomethylthiazole scaffolds.
Protocol 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)
SPR is utilized to determine the association (
kon
) and dissociation (
koff
) rates. Because fragments associate and dissociate rapidly, steady-state affinity fits are often required.
Step-by-Step Methodology:
Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 2000–3000 RU to ensure sufficient signal-to-noise ratio for a low-molecular-weight analyte (MW = 128.19 g/mol for the free base).
Buffer Preparation: Use HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Supplement with 2% DMSO. Causality: Even with the highly soluble dihydrochloride salt, DMSO is required to match the solvent conditions of larger fragment libraries during screening.
Solvent Correction Calibration (Critical Step): Inject a series of blank buffers containing 1.5% to 2.8% DMSO. Causality: Fragments produce very low response signals (
Rmax
< 15 RU). Slight bulk refractive index mismatches between the sample and running buffer will mask the binding signal. The calibration curve subtracts these bulk shifts.
Analyte Injection: Prepare a concentration series of N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride (31.25 µM to 2000 µM). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.
Data Analysis: Double-reference the data (subtract reference channel and blank injections). Fit the steady-state responses against concentration using a 1:1 Langmuir binding model to extract the
Kd
.
Protocol 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)
ITC is the only technique that directly measures the heat of binding (
ΔH
), allowing the calculation of the entropic penalty (
−TΔS
). Enthalpy-driven fragments are prioritized as they form highly specific, directional hydrogen bonds.
Step-by-Step Methodology:
Buffer Matching (Self-Validating Step): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4). Dissolve the fragment dihydrochloride powder directly into the final dialysate. Causality: Mismatched buffers generate massive heats of dilution that completely obscure the minute heat of binding generated by a fragment.
Standard Titration: Load 50–100 µM of protein into the sample cell. Load 2–5 mM of the fragment into the syringe. Perform 20 injections of 2 µL each at 25°C.
Reverse Titration (For Low Affinity): If the
Kd
is > 200 µM, the standard Wiseman "c-value" (
c=n[M]/Kd
) will be < 1, resulting in a flat, non-sigmoidal isotherm that cannot be accurately fitted. Causality: To overcome this, reverse the setup. Place 2 mM of the fragment in the cell and titrate with 200 µM of the protein. This ensures the cell is saturated with ligand, forcing the equilibrium and allowing accurate extraction of
ΔH
.
Data Extraction: Integrate the injection peaks and fit to a one-set-of-sites model to determine
Kd
,
ΔH
, and
ΔG
.
Application Notes & Protocol: Preparation of N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride Stock Solutions in DMSO
Abstract This document provides a comprehensive protocol for the solubilization, handling, and storage of N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride in dimethyl sulfoxide (DMSO). As a dihydrochloride salt o...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive protocol for the solubilization, handling, and storage of N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride in dimethyl sulfoxide (DMSO). As a dihydrochloride salt of a thiazole-containing secondary amine, this compound presents specific challenges that necessitate a rigorously controlled preparation methodology to ensure solution integrity, stability, and experimental reproducibility. We will delve into the critical chemical properties of both the solute and the solvent, explaining the scientific rationale behind each step of the protocol. This guide is intended for researchers, scientists, and drug development professionals who require reliable, high-quality stock solutions for downstream biological assays and screening campaigns.
Foundational Principles: Understanding the Components
A successful protocol is built upon a fundamental understanding of the materials involved. The interaction between the dihydrochloride salt structure and the unique properties of DMSO dictates the entire dissolution and handling strategy.
The Solute: N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride
This compound is a salt, not a free base. The two hydrochloride moieties signify that the amine functional groups are protonated, forming ammonium chlorides. This ionic character is a primary determinant of its solubility profile. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, is a common scaffold in pharmacologically active molecules but can be susceptible to specific degradation pathways.[1][2]
The salt form generally enhances aqueous solubility but requires a polar solvent capable of solvating both the protonated amine and the chloride counter-ions for effective dissolution in an organic medium.
The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent, making it an invaluable tool in drug discovery for dissolving a vast library of compounds.[4][5] However, its utility is contingent on understanding and mitigating its challenging properties.
Property
Recommended Specification
Rationale & Criticality
Purity / Grade
Anhydrous, ≥99.9%
Minimizes impurities that could interfere with assays or react with the compound.[6][7]
Water Content
As low as possible
This is the most critical parameter. DMSO is intensely hygroscopic, readily absorbing atmospheric moisture.[6][8] This absorbed water dramatically alters its polarity, which can cause many organic compounds to precipitate out of solution, leading to inaccurate concentrations.[8][9][10]
Potential Reactivity
Use at lowest practical temperature
DMSO can act as an oxidizing agent, particularly at elevated temperatures. The sulfur atom in the thiazole ring is susceptible to S-oxidation, which would alter the compound's structure and biological activity.[11]
The imperative to use high-purity, anhydrous DMSO cannot be overstated; it is the cornerstone of a reproducible protocol.
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL, amber or opaque for light protection)
Sterile, nuclease-free pipette tips with low-retention surfaces
Equipment:
Calibrated analytical balance (readable to 0.1 mg)
Calibrated set of micropipettes (P10, P200, P1000)
Vortex mixer
Water bath sonicator (optional, for difficult-to-dissolve compounds)
Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves
Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening applications. The principles can be readily adapted for other target concentrations.
Pre-Protocol Preparations & Safety
Environment: Perform all work in a clean, dry area, or a chemical fume hood if the compound is toxic or of unknown toxicity.[12] Minimize the time the main DMSO stock bottle is open to the atmosphere.
Compound Equilibration: Allow the vial of N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride to come to room temperature before opening to prevent condensation of atmospheric moisture onto the solid compound.
Safety: Wear appropriate PPE. DMSO can enhance the dermal absorption of other chemicals.[13]
Using a calibrated micropipette with a fresh tip, add the calculated volume of anhydrous DMSO to the tube containing the compound.
Facilitate Dissolution:
Tightly cap the tube and vortex the solution for 60-90 seconds.[6]
Causality: Vortexing provides mechanical agitation to break up the solid matrix and increase the surface area exposed to the solvent, accelerating the dissolution process.
Visually inspect the solution against a bright light source. If any solid particles remain, continue vortexing.
Advanced Dissolution Techniques (If Necessary):
Sonication: If the compound is difficult to dissolve, place the tube in a water bath sonicator for 5-10 minutes.[5] The high-frequency sound waves create micro-cavitations that help break apart solute aggregates.
Gentle Warming: As a last resort, the solution may be gently warmed in a 37°C water bath.[5][12] CAUTION: Use the lowest possible temperature for the shortest time to minimize the risk of DMSO-mediated oxidation of the thiazole ring.[11] Never use high heat.
Final Quality Control Check:
Once dissolution appears complete, centrifuge the tube briefly (e.g., 1 min at 1,000 x g) to pellet any remaining micro-particulates.
A properly prepared stock solution should be a clear, homogenous liquid with no visible crystals, cloudiness, or precipitate.
Experimental Workflow Diagram
Caption: Step-by-step workflow for preparing the stock solution.
Quality Control, Storage, and Handling
Proper storage is as critical as the initial preparation to ensure the long-term integrity of the compound.
Aliquoting and Long-Term Storage
The Rationale: Never store the entire stock solution in a single tube that is accessed repeatedly. Each time the tube is opened, it is exposed to atmospheric moisture, and each freeze-thaw cycle increases the risk of compound degradation and water absorption, which can lead to precipitation.[6][8]
Procedure:
Immediately after confirming complete dissolution, aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled, amber or opaque microcentrifuge tubes.
Use a permanent, solvent-resistant marker to label each aliquot with the compound name, concentration, and date.
Optimal for preserving compound integrity by significantly slowing all chemical and physical degradation processes.[6][8]
Protect all stored aliquots from light to prevent potential photodegradation.[11]
Handling and Use of Stored Aliquots
Thawing: When ready to use, remove a single aliquot from the freezer. Thaw it completely at room temperature and warm it to 37°C for a few minutes.
Pre-Use Check: Before opening, vortex the tube gently and centrifuge it briefly to ensure any compound that may have precipitated during freezing is redissolved and the solution is homogenous. Visually inspect for clarity.
Stock Solution Handling & Storage Logic
Caption: Decision logic for the handling and storage of stock solutions.
Application in Downstream Assays
Preparation of Working Solutions
The concentrated DMSO stock must be diluted into an aqueous buffer or cell culture medium for experiments. This step carries a high risk of compound precipitation.
Best Practice: To prevent the compound from "crashing out" of solution, avoid large dilution factors directly from 100% DMSO into an aqueous medium. Instead, perform an intermediate dilution series in 100% DMSO first.
Example: To achieve a final concentration of 10 µM in a cell culture assay with a final DMSO concentration of 0.1%:
Prepare a 10 mM stock in 100% DMSO (as described above). This is 1000x the final concentration.
Warm the required volume of cell culture medium to 37°C.
Add 1 µL of the 10 mM DMSO stock to 999 µL of the pre-warmed medium.
As you add the DMSO stock, gently swirl or pipette the medium to ensure rapid mixing and dispersion, which minimizes localized high concentrations of DMSO that can trigger precipitation.[12]
The Imperative of Vehicle Controls
DMSO is not biologically inert and can have off-target effects in assays.[6] Therefore, every experiment must include a vehicle control. This control should contain the same final concentration of DMSO as the test samples but without the dissolved compound.[14] This ensures that any observed biological effect can be confidently attributed to the compound, not the solvent.
Troubleshooting
Problem
Potential Cause(s)
Recommended Solution(s)
Compound will not fully dissolve.
1. DMSO has absorbed water.[10]2. Concentration is above solubility limit.3. Insufficient agitation.
1. Discard the current DMSO and open a fresh, sealed bottle of anhydrous DMSO.2. Prepare a lower concentration stock solution (e.g., 5 mM or 1 mM).3. Use sonication or gentle warming as described in Section 3.2.
Solution is clear initially, but precipitate forms upon storage.
1. Moisture entered the tube during storage or handling.2. Compound is unstable and degrading.3. Freeze-thaw cycles.
1. Ensure tubes are tightly capped. Prepare fresh aliquots using best practices.2. Store at -80°C and protect from light. Consider preparing stock solutions fresh if instability is suspected.3. Always use single-use aliquots to avoid freeze-thaw cycles.[6]
Compound precipitates when diluted into aqueous media.
1. Poor solubility of the compound in the aqueous buffer.2. Dilution procedure is too slow or mixing is inadequate.
1. Lower the final test concentration.2. Make intermediate dilutions in DMSO first. Ensure rapid mixing when adding the DMSO stock to the aqueous medium.[12]
Conclusion
The reliability of data generated from in-vitro assays is fundamentally dependent on the quality of the compound stock solutions used. For N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride, a successful dissolution protocol hinges on the strict use of anhydrous, high-purity DMSO to counteract its hygroscopic nature. By understanding the chemical properties of this thiazole-containing amine salt, employing controlled dissolution techniques, and adhering to rigorous aliquoting and storage standards, researchers can produce stable, reliable stock solutions. This diligence ensures the integrity of the compound and the validity of subsequent experimental results, forming a cornerstone of reproducible science.
References
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?[Link]
PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]
NextSDS. (n.d.). N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride — Chemical Substance Information. [Link]
PubMed. (2013, April 29). High-throughput quality control of DMSO acoustic dispensing using photometric dye methods. [Link]
Emulatebio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. [Link]
ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?[Link]
Aure Chemical. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. [Link]
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. [Link]
ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments?[Link]
DOI. (2023, November 27). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. [Link]
ResearchGate. (2026, January 13). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. [Link]
ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. [Link]
NextSDS. (n.d.). N-Methyl-1-(thiazol-5-yl)MethanaMine hydrochloride — Chemical Substance Information. [Link]
RSC Publishing. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. [Link]
ScienceDirect. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. [Link]
N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride as a building block in drug discovery
As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals and synthetic chemists with a comprehensive understanding of N-Methyl-1-(1,3-thiazol-2-yl)methanamine di...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals and synthetic chemists with a comprehensive understanding of N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride . Rather than merely listing its properties, this guide explores the physicochemical causality behind its selection, its mechanistic role in complex pharmacophores, and highly optimized, self-validating synthetic protocols for its incorporation.
The Strategic Rationale for the Thiazole-Amine Scaffold
The 1,3-thiazole ring is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. When combined with an N-methylmethanamine moiety, the resulting building block—N-Methyl-1-(1,3-thiazol-2-yl)methanamine—offers a highly specific set of steric and electronic properties that solve common pharmacokinetic and pharmacodynamic liabilities in drug design.
Causality Behind Structural Features
The Thiazole Ring (Hydrogen Bonding & Pi-Stacking): Unlike purely carbocyclic rings (e.g., phenyl), the thiazole heteroaromatic system acts as a versatile hydrogen bond acceptor (via the nitrogen atom) and participates in robust
π−π
stacking interactions within target protein pockets. The sulfur atom, being highly polarizable, can engage in unique chalcogen bonding or interact favorably with hydrophobic sub-pockets[1].
The N-Methyl Substitution (Conformational Control & BBB Penetrance): The use of a secondary amine (N-methyl) rather than a primary amine eliminates one hydrogen bond donor (HBD). According to Lipinski's Rules, reducing HBD count is a primary strategy for improving oral bioavailability and Blood-Brain Barrier (BBB) permeability[2]. Furthermore, when converted into an amide, the N-methyl group restricts the conformational flexibility of the bond, heavily favoring specific rotamers that can pre-organize the molecule for optimal binding in tight enzymatic pockets (e.g., protease active sites)[3].
The Dihydrochloride Salt Form (Stability & Handling): Free base aliphatic amines are notoriously prone to air oxidation, CO
2
absorption (forming carbamates), and can be volatile or hygroscopic oils. Supplying this building block as a dihydrochloride salt (2HCl) ensures it remains a stable, free-flowing crystalline solid, guaranteeing precise stoichiometric weighing and long-term shelf stability.
Key Applications in Modern Therapeutics
This building block has been instrumental in synthesizing inhibitors across diverse therapeutic areas, ranging from virology to neurodegeneration and oncology.
A. Antiviral Protease Inhibitors (SARS-CoV-2 Mpro)
Recent breakthroughs in antiviral drug discovery have utilized the thiazol-2-ylmethylamino group to design highly potent
α
-ketoamide and piperazine-based inhibitors of the SARS-CoV-2 Main Protease (Mpro)[3][4]. The thiazole moiety effectively occupies the S1 and S2 sub-pockets of the Mpro active site, driven by non-covalent interactions that position the warhead (e.g.,
α
-ketoamide) for covalent attack on the catalytic cysteine[3].
B. Neurodegenerative Disease (AChE Inhibition)
In the pursuit of Alzheimer's disease therapeutics, pyrrolidin-2-one derivatives incorporating the N-methyl-1-(thiazol-2-yl)methanamine side chain have been developed as potent Acetylcholinesterase (AChE) inhibitors[2]. The N-methyl group enhances the lipophilicity required for CNS penetration, while the thiazole ring engages in critical
π−π
interactions with the aromatic gorge of the AChE enzyme[2].
C. Oncology & Chaperone Inhibition (Grp94)
Isoform-selective inhibitors of Glucose Regulated Protein 94 (Grp94)—a chaperone implicated in multiple myeloma and cancer metastasis—have been synthesized using thiazol-2-ylmethanamine derivatives[5][6]. The thiazole ring perfectly complements the unique hydrophobic pocket of the Grp94 N-terminal ATP-binding site, achieving selectivity over other Hsp90 isoforms[6].
Logical Workflows & Pathway Visualizations
The following diagrams illustrate the synthetic utility of the building block and its mechanistic role in protease inhibition.
Figure 1: Synthetic decision tree for incorporating N-Methyl-1-(1,3-thiazol-2-yl)methanamine into drug scaffolds.
Figure 2: Pharmacophore mapping of thiazole-derived inhibitors in SARS-CoV-2 Mpro targeting.
Self-Validating Experimental Protocols
Because the building block is a sterically hindered secondary amine supplied as a dihydrochloride salt, standard coupling conditions (e.g., EDC/HOBt) often result in poor yields. The protocols below are engineered for high-efficiency conversion.
Causality: HATU is selected over EDC/HOBt because the formation of the highly reactive 7-aza-OBt ester intermediate overcomes the steric hindrance of the N-methyl group. A large excess of base is strictly required to neutralize the two equivalents of HCl from the building block salt before nucleophilic attack can occur.
Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
Pre-Base Addition: Add DIPEA (1.5 eq) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active ester. Validation check: The solution typically turns pale yellow.
Amine Liberation: In a separate vial, suspend the N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride (1.2 eq) in a minimal amount of DMF and add DIPEA (2.5 eq). Sonicate briefly until a clear solution of the free base is obtained.
Coupling: Transfer the free base solution dropwise to the activated acid mixture. Stir at room temperature for 4–12 hours.
Reaction Monitoring: Monitor via LC-MS. The mass of the product should correspond to
[M+H]+=Macid+128.19−18.02
.
Workup: Quench with saturated aqueous NaHCO
3
. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo.
Causality: The secondary amine is an excellent nucleophile for SNAr reactions with electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines). Thermal energy or microwave irradiation is used to overcome the activation barrier.
Step-by-Step Procedure:
Preparation: Combine the heteroaryl chloride/fluoride (1.0 eq) and the amine dihydrochloride salt (1.5 eq) in a microwave-safe vial.
Solvent & Base: Add anhydrous NMP or DMSO (0.2 M) followed by DIPEA (5.0 eq). Note: 5.0 eq is used to neutralize the 2HCl salt (requires 3.0 eq) and act as an acid scavenger for the HCl generated during the SNAr reaction (requires 1.0 eq), plus a slight excess.
Reaction: Seal the vial and heat under microwave irradiation at 120 °C for 30 minutes (or conventional heating at 100 °C for 12 hours).
Workup: Dilute with water to precipitate the product. If the product is an oil, extract with DCM, wash with water (3x) to remove NMP/DMSO, dry, and purify via flash chromatography.
Quantitative Data Presentation
Table 1: Physicochemical Profile of the Building Block
Property
Value / Description
Impact on Drug Design
Chemical Formula
C
5
H
8
N
2
S · 2HCl
N/A
Molecular Weight
128.19 g/mol (Free Base)
Low MW allows for fragment-based drug discovery (FBDD).
H-Bond Donors (Free Base)
0
Enhances BBB permeability and oral bioavailability.
H-Bond Acceptors
2 (Thiazole N, Amine N)
Forms strong interactions with target kinase/protease hinges.
Physical State
Crystalline Solid
High stability; resists oxidation compared to free base oils.
Table 2: Stoichiometry Guide for Dihydrochloride Salt Reactions
Reaction Type
Reagent
Amine Salt Eq.
Base (DIPEA) Eq.
Rationale
Amide Coupling
HATU
1.2
4.0
2.4 eq to neutralize salt + 1.6 eq to drive HATU activation.
SNAr
Ar-Cl / Ar-F
1.5
5.0
3.0 eq to neutralize salt + 2.0 eq to scavenge leaving group (HX).
Reductive Amination
NaBH(OAc)
3
1.1
2.2
Exact neutralization required; excess base inhibits iminium formation.
References
Thiazole: A privileged scaffold in drug discovery. ResearchGate. Highlights the broad utility and privileged nature of the thiazole ring in medicinal chemistry and fragment-based screening. [1]
Discovery of
α
-Ketoamide inhibitors of SARS-CoV-2 main protease derived from quaternized P1 groups. PubMed (NIH). Details the use of the thiazol-2-ylmethylamino moiety in designing potent covalent inhibitors against the Mpro active site. [3]
Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors. ACS Publications. Demonstrates the application of thiazole-amine derivatives in non-covalent S1/S2 pocket binding. [4]
Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Manipal Academy of Higher Education. Explores the synthesis of CNS-active AChE inhibitors utilizing N-methyl(thiazol-2-ylmethyl)amino substitutions. [2]
Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold. Journal of Medicinal Chemistry (ACS). Discusses the use of thiazol-2-ylmethanamine in targeting the unique hydrophobic ATP-binding pocket of Grp94 for oncology applications. [5][6]
Application and Protocol for the Complete NMR Structural Elucidation of N-Methyl-1-(1,3-thiazol-2-yl)methanamine Dihydrochloride
Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract: This technical guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) characterization of N-Methyl-1-(1,3-thiazol-2...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) characterization of N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust methodology for unambiguous structural verification. This document moves beyond a simple listing of steps to explain the underlying scientific principles, ensuring both technical accuracy and practical applicability. We will cover sample preparation, acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra, and a detailed guide to spectral interpretation.
Introduction and Molecular Overview
N-Methyl-1-(1,3-thiazol-2-yl)methanamine is a heterocyclic amine containing a thiazole ring, a common scaffold in medicinal chemistry. Its dihydrochloride salt form enhances solubility and stability, but also presents specific considerations for NMR analysis. Accurate structural confirmation is a critical step in the drug discovery and development pipeline, ensuring the identity and purity of the active pharmaceutical ingredient (API). NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution.
This guide will systematically detail the process of acquiring and interpreting a full suite of NMR spectra to confirm this structure.
Experimental Design and Rationale
The NMR characterization of a hydrochloride salt requires careful consideration of the sample preparation and the choice of NMR experiments. The acidic nature of the amine protons and their potential for exchange with residual water in the solvent can affect the appearance of the spectrum.
Choice of Deuterated Solvent
For hydrochloride salts, protic deuterated solvents like methanol-d₄ or deuterium oxide (D₂O) are often excellent choices due to their ability to solubilize the salt and, in the case of D₂O, to exchange with and thus suppress the signals from N-H protons, simplifying the spectrum. Alternatively, aprotic polar solvents like DMSO-d₆ can be used, which may allow for the observation of N-H proton signals. For the purpose of this protocol, we will focus on D₂O as it often provides cleaner spectra for the carbon-bound protons.
Suite of NMR Experiments
A multi-faceted approach employing several NMR techniques is essential for unambiguous assignment.
¹H NMR: Provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.
¹³C NMR: Reveals the number of unique carbon environments.
DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[2][3]
COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other, typically through two or three bonds.[4][5][6][7][8]
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that identifies which protons are directly attached to which carbons.[9][10][11][12][13]
The logical workflow for this characterization is outlined in the diagram below.
Caption: Labeled structure for NMR signal assignment.
Predicted ¹H and ¹³C NMR Data
Assignment
¹H Chemical Shift (δ, ppm)
¹H Multiplicity
¹³C Chemical Shift (δ, ppm)
DEPT-135 Phase
H4 / C4
~7.8
d
~145
Positive (CH)
H5 / C5
~7.6
d
~120
Positive (CH)
H6 / C6
~4.5
s
~50
Negative (CH₂)
H7 / C7
~3.0
s
~35
Positive (CH₃)
C2
-
-
~170
Absent
Step-by-Step Spectral Interpretation
¹H NMR Analysis:
Two signals are expected in the aromatic region (~7-8 ppm), corresponding to the two protons on the thiazole ring (H4 and H5). They should appear as doublets due to coupling to each other.
A singlet signal is predicted around 4.5 ppm for the methylene (CH₂) protons (H6). The downfield shift is due to the adjacent electron-withdrawing thiazole ring and the protonated amine.
A singlet around 3.0 ppm is expected for the methyl (CH₃) protons (H7).
The N-H protons will likely exchange with D₂O and will not be observed.
¹³C NMR and DEPT-135 Analysis:
The ¹³C spectrum should show five distinct signals.
The DEPT-135 spectrum is crucial for assignment. We expect two positive signals for the CH groups (C4 and C5), one positive signal for the CH₃ group (C7), and one negative signal for the CH₂ group (C6).
[2][3][14] * The quaternary carbon of the thiazole ring (C2) will be present in the ¹³C spectrum but absent in the DEPT-135 spectrum. It is expected to be the most downfield signal due to its position between two heteroatoms.
[15][16]
2D NMR Confirmation:
COSY: A cross-peak between the signals at ~7.8 ppm and ~7.6 ppm will definitively confirm that H4 and H5 are coupled, and therefore adjacent on the thiazole ring.
[4][5][8] * HSQC: This experiment will provide the final, unambiguous assignments by correlating each proton signal to its directly attached carbon.
[9][10][11][13] * The proton at ~7.8 ppm will correlate to the carbon at ~145 ppm (H4-C4).
The proton at ~7.6 ppm will correlate to the carbon at ~120 ppm (H5-C5).
The protons at ~4.5 ppm will correlate to the carbon at ~50 ppm (H6-C6).
The protons at ~3.0 ppm will correlate to the carbon at ~35 ppm (H7-C7).
Conclusion
By following the detailed protocols and interpretation guide presented in this application note, researchers can confidently and accurately determine the chemical structure of N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride. The integrated use of 1D and 2D NMR techniques provides a self-validating system for complete structural elucidation, a cornerstone of chemical and pharmaceutical development.
References
Harris, R. K. (2009). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons. [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
Friebolin, H. (2010). One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]
Application Notes and Protocols for In Vitro Evaluation of N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride
For Research Use Only. Not for use in diagnostic procedures. Abstract This technical guide provides a comprehensive framework for the initial in vitro characterization of N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydroc...
Author: BenchChem Technical Support Team. Date: March 2026
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This technical guide provides a comprehensive framework for the initial in vitro characterization of N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride, a novel compound featuring a thiazole scaffold. While specific biological activities of this particular molecule are not yet defined, the thiazole moiety is a key component in numerous compounds with significant therapeutic potential, including anti-proliferative and enzyme-inhibitory effects.[1][2][3][4][5] This document, therefore, presents a series of detailed protocols for foundational cell-based assays to assess its potential cytotoxic and apoptotic activities. These protocols are designed to be adaptable for screening against various cancer cell lines and provide a robust starting point for drug discovery and development professionals.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[2][5] Its unique electronic properties and ability to form diverse molecular interactions have led to its incorporation into a wide array of clinically approved drugs with activities spanning anticancer, antiviral, and antimicrobial applications.[2][4][6] Numerous studies have demonstrated that derivatives of the thiazole nucleus possess potent anti-proliferative activity against a variety of human cancer cell lines.[3][4][7][8]
The mechanisms underlying the anticancer effects of thiazole-containing compounds are diverse and include the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, and the disruption of microtubule dynamics.[1][8][9][10] Given this precedent, it is hypothesized that N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride may exhibit similar biological activities. This guide provides the necessary protocols to begin exploring this potential.
Hypothetical Mechanism of Action
Based on the established activities of structurally related thiazole derivatives, a plausible, though unconfirmed, hypothesis is that N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride may function as an inhibitor of a critical cell signaling pathway, such as the PI3K/Akt/mTOR cascade. This pathway is frequently hyperactivated in many cancers and plays a central role in promoting cell growth, proliferation, and survival while inhibiting apoptosis.[10] Inhibition of this pathway could lead to cell cycle arrest and the induction of programmed cell death.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by the test compound.
Essential Pre-assay Preparations
Handling and Storage of N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride
Storage: Store the solid compound in a tightly sealed container, protected from light, in a cool and dry place.
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a sterile, high-purity solvent such as dimethyl sulfoxide (DMSO) or sterile water. The dihydrochloride salt form suggests good water solubility. Perform a small-scale solubility test to confirm the optimal solvent.
Working Solutions: Prepare fresh serial dilutions of the compound in the appropriate cell culture medium for each experiment. It is critical to ensure the final solvent concentration (e.g., DMSO) in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).
Cell Line Selection and Culture
Select human cancer cell lines relevant to the research focus. The following are commonly used examples:
MCF-7: Breast adenocarcinoma
A549: Lung carcinoma
HepG2: Hepatocellular carcinoma
PC-3: Prostate adenocarcinoma
Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before initiating any assay.
Protocol: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][11][12]
Diagram: MTT Assay Workflow
Caption: General workflow for assessing cell viability using the MTT assay.
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Multichannel pipette
Microplate reader
Step-by-Step Protocol
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with the same percentage of solvent as the highest compound concentration) and untreated control wells.
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
Data Analysis
Calculate the percentage of cell viability for each concentration using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Plot the % Viability against the log of the compound concentration. Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC₅₀) value.
To determine if the observed cytotoxicity is due to apoptosis, a key executioner caspase activity assay can be performed. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities.
Diagram: Caspase-3/7 Assay Workflow
Caption: General workflow for assessing apoptosis via caspase-3/7 activity.
Materials
Treated cells in a white-walled 96-well plate
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
Luminometer
Step-by-Step Protocol
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described for the MTT assay. It is advisable to use concentrations around the determined IC₅₀ value. Include a positive control for apoptosis (e.g., staurosporine).
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.
Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds.
Incubate the plate at room temperature for 1-2 hours, protected from light.
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis
Calculate the fold change in caspase activity relative to the vehicle control:
Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)
A significant increase in the fold change indicates the induction of apoptosis.
Parameter
Description
Example Value
Cell Line
Human cancer cell line used
MCF-7
Treatment Conc.
Compound concentration tested
1x and 2x IC₅₀
Incubation Time
Duration of reagent incubation
1.5 hours
Positive Control
Known apoptosis inducer
Staurosporine (1 µM)
Fold Change (at IC₅₀)
Relative increase in luminescence
3.5-fold (Hypothetical)
Conclusion and Future Directions
The protocols detailed in this application note provide a foundational strategy for the initial in vitro assessment of N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride. Based on the broad biological activities of the thiazole chemical class, these assays for cytotoxicity and apoptosis are logical first steps in characterizing its potential as a therapeutic agent.[13][14] Positive results from these screening assays, such as a low micromolar IC₅₀ and a corresponding increase in caspase activity, would warrant further investigation into its specific molecular targets and mechanism of action. Subsequent studies could include cell cycle analysis, Western blotting for key signaling proteins, and kinase profiling assays to further elucidate its biological function.
References
The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Derivatives. Molecules. Available at: [Link]
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]
Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy. Available at: [Link]
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. Available at: [Link]
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. Available at: [Link]
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Preprints.org. Available at: [Link]
Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. Available at: [Link]
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. Available at: [Link]
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances. Available at: [Link]
Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Available at: [Link]
Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules. Available at: [Link]
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]
Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. Available at: [Link]
Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]
Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. European Journal of Pharmacology. Available at: [Link]
Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Chemico-Biological Interactions. Available at: [Link]
Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. Available at: [Link]
Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. Chemistry & Biodiversity. Available at: [Link]
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. Available at: [Link]
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]
(PDF) Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. ResearchGate. Available at: [Link]
Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. SciELO Brasil. Available at: [Link]
Technical Support Center: Stability & Handling of N-Methyl-1-(1,3-thiazol-2-yl)methanamine Dihydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide for researchers, analytical chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide for researchers, analytical chemists, and drug development professionals. Working with bifunctional molecules like N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride requires a strict understanding of its physical chemistry.
This guide bypasses generic advice to directly address the mechanistic causes of aqueous degradation, offering self-validating troubleshooting steps and field-proven protocols to ensure the structural integrity of your compound.
Part 1: Core Mechanisms of Degradation (FAQ)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
To understand the degradation of N-Methyl-1-(1,3-thiazol-2-yl)methanamine, we must look at the causality dictated by its two reactive centers: the secondary aliphatic amine and the thiazole ring.
Oxidation: The secondary amine is highly susceptible to oxidation. In the presence of dissolved oxygen or reactive oxygen species (ROS), the amine lone pair can be oxidized to form hydroxylamines or nitrones.
Photodegradation: Thiazole rings and amine derivatives undergo rapid indirect photodegradation when exposed to UV/Vis light. Photo-induced electron transfer from the nonbonding nitrogen electrons to excited-state sensitizers in the solvent leads to rapid structural cleavage .
Hydrolysis: While the thiazole ring is generally stable at neutral pH, extreme pH conditions combined with elevated temperatures can trigger ring-opening or cleavage of the methanamine linkage.
Q2: How does the dihydrochloride salt form influence its aqueous stability?
Dissolving the dihydrochloride salt in unbuffered water inherently creates a highly acidic environment (pH < 3.0). This acidity is a double-edged sword.
The Benefit: It fully protonates the secondary amine (
pKa≈9−10
), tying up the lone pair electrons and significantly reducing its susceptibility to oxidation.
The Risk: Prolonged exposure to highly acidic conditions at elevated temperatures catalyzes the hydrolysis of the molecule. Studies on structurally related thiazole-containing compounds (such as thiamine) demonstrate that maintaining a strictly controlled, slightly acidic pH (e.g., pH 3.0–4.0) is the optimal thermodynamic valley for minimizing both oxidation and hydrolysis .
Part 2: Troubleshooting Guide
Issue 1: Stock solutions turn yellow or brown over time.
Mechanistic Cause: Oxidative degradation of the secondary amine or photolytic cleavage of the thiazole ring.
Field-Proven Solution:
Degassing: Sparge all aqueous solvents with Nitrogen (
N2
) or Argon (Ar) for at least 15 minutes prior to dissolving the API to displace dissolved
O2
.
Light Protection: Always use amber glass vials. Photodegradation of amines in aqueous solutions is a well-documented phenomenon that occurs even under standard laboratory fluorescent lighting.
Issue 2: Inconsistent API recovery during HPLC/LC-MS analysis.
Mechanistic Cause: pH drift during storage or thermal degradation. Unbuffered dihydrochloride salts can experience localized pH shifts as water absorbs ambient
CO2
.
Field-Proven Solution: Do not store the compound in unbuffered water for extended periods. Utilize a 10–50 mM Citrate buffer adjusted to pH 3.5. Store aliquots at -20°C and strictly avoid repeated freeze-thaw cycles.
Part 3: Quantitative Data & Stability Profile
The following table summarizes the quantitative stability parameters and causal relationships for the compound in aqueous environments.
Parameter
Condition
Primary Degradation Pathway
Estimated Stability / Half-Life
Preventative Action
pH
< 2.0 (Unbuffered 2HCl)
Acid Hydrolysis
Moderate (Degrades over weeks)
Buffer solution to pH 3.5
pH
> 7.0 (Free base form)
Amine Oxidation
Short (< 24 hours)
Maintain acidic pH, Degas solvent
Temperature
> 40°C
Thermal Hydrolysis
Moderate
Aliquot and store at -20°C
Light
UV/Vis Exposure
Photodegradation
Short (Hours)
Use Amber Vials / Foil wrapping
Part 4: Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Aqueous Stock Solutions
This protocol is a self-validating system designed to mitigate all three primary degradation pathways simultaneously.
Step-by-Step Methodology:
Solvent Preparation: Boil ultra-pure water (18.2 MΩ·cm) and cool it under a continuous stream of Argon to remove dissolved oxygen.
Buffer Formulation: Prepare a 20 mM Citrate buffer using the degassed water. Adjust the pH to exactly 3.5 using 0.1 M HCl or NaOH.
Causality: pH 3.5 ensures the amine remains fully protonated (preventing oxidation) while avoiding the extreme acidity that degrades the thiazole ring over time.
Dissolution: Weigh the N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride and dissolve it in the degassed buffer inside an amber volumetric flask.
Filtration & Storage: Filter the solution through a 0.22 µm PTFE syringe filter into sterile, argon-purged amber cryovials.
System Validation: Run an HPLC-UV aliquot at
T=0
and
T=7
days (stored at -20°C). A stable system will yield >99.5% peak area retention with no secondary degradant peaks.
Protocol 2: Forced Degradation Study (Stability-Indicating Assay)
To validate your analytical methods (e.g., HPLC/LC-MS), you must intentionally degrade the compound to ensure your column can resolve the API from its degradants.
Step-by-Step Methodology:
Acid/Base Stress: Incubate 1 mg/mL API in 0.1 M HCl and separately in 0.1 M NaOH at 60°C for 24 hours.
Oxidative Stress: Expose 1 mg/mL API to 3%
H2O2
at room temperature for 24 hours in the dark.
Photolytic Stress: Expose the aqueous API solution to UV light (254 nm) for 12 hours.
System Validation: Quench the reactions (neutralize pH, add sodium thiosulfate for oxidation) and inject into the LC-MS. A validated method must show baseline resolution (
Rs>1.5
) between the parent mass and all N-oxide or ring-opened degradants.
Part 5: Visualizations
Figure 1: Primary degradation pathways of the compound in aqueous solution.
Figure 2: Optimized workflow for preparing ultra-stable aqueous stock solutions.
References
Title: Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight
Source: Environmental Science & Technology (American Chemical Society)
URL: [Link]
Title: Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution
Source: BMC Chemistry
URL: [Link]
Optimization
Technical Support Center: Optimizing Long-Term Storage for N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride . Because this compound is formulated as a dihydrochloride salt, it exhibits specific physicochemical behaviors—most notably extreme hygroscopicity—that dictate strict handling and storage parameters.
Chemical Profile & Mechanistic Causality
To optimize storage, we must first understand the causality behind the compound's instability. The conversion of the basic secondary amine and the thiazole nitrogen into a dihydrochloride salt is typically performed to significantly enhance the aqueous solubility and dissolution rate of the active pharmaceutical ingredient (API) [1].
However, this ionic nature introduces a vulnerability: the high charge density of the two chloride counterions creates a highly polar crystal lattice. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, the lattice thermodynamically favors the absorption of atmospheric water. This moisture uptake disrupts the crystal lattice, leading to hydrate formation, deliquescence (dissolving in its own absorbed moisture), and eventual chemical degradation via hydrolysis or oxidation [2].
Troubleshooting & FAQs
Q: My batch of N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride has turned into a sticky, clumped mass. What happened, and can it be salvaged?A: The compound has undergone deliquescence. Because dihydrochloride salts are highly hygroscopic, exposure to ambient humidity causes them to absorb moisture rapidly. Once the powder has clumped or liquefied, the exact molecular weight is compromised due to the unknown water content, making accurate molar calculations impossible.
Resolution: Do not use deliquesced material for quantitative assays. It must be re-lyophilized and its anhydrous state verified via Karl Fischer (KF) titration before use.
Q: Why must I purge the storage vial with an inert gas (Argon/Nitrogen) before returning it to the freezer?A: Freezers contain highly humid microenvironments. As the air inside a sealed vial cools, any trapped ambient moisture condenses directly onto the chemical. Purging the headspace with heavy inert gas (like Argon) physically displaces atmospheric oxygen and moisture, effectively neutralizing the threat of oxidative degradation and hydration [1].
Q: Can I store the compound in a standard frost-free laboratory freezer?A: No. Frost-free freezers undergo cyclical auto-defrost cycles that introduce temperature fluctuations. These thermal micro-cycles cause repeated condensation and evaporation within the vial, accelerating the degradation of moisture-sensitive salts. Always use a static-temperature freezer (-20°C or -80°C).
Self-Validating Experimental Protocols
To ensure scientific integrity, handling this compound requires a self-validating workflow. The following protocol guarantees that the material remains anhydrous and active throughout its lifecycle.
Protocol: Aliquoting and Long-Term Storage Preparation
Objective: Prevent moisture ingress during handling and establish a stable microenvironment for long-term storage (>6 months).
Step 1: Thermal Equilibration (Validation Step)
Remove the primary container from the -20°C freezer.
CRITICAL: Do not open the container immediately. Place it in a desiccator at room temperature for at least 30–60 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.
Step 2: Controlled Aliquoting
Transfer the equilibrated vial into a controlled environment (e.g., a nitrogen-purged glove box or a dry box with RH < 15%).
Weigh the required amounts into pre-dried, amber glass vials (amber glass prevents potential UV-induced degradation of the thiazole ring).
Step 3: Headspace Purging
Insert an Argon or dry Nitrogen gas line halfway into the new vial.
Gently purge the headspace for 5–10 seconds at a low flow rate to displace ambient air without blowing the powder out.
Step 4: Hermetic Sealing & Secondary Containment
Cap the vial tightly and wrap the cap boundary with PTFE tape or Parafilm.
Place the aliquoted vials into a secondary container (e.g., a sealed Mylar bag or a larger plastic jar) containing active desiccant packets (silica gel or Drierite).
Step 5: Verification
Self-Validation: Periodically run a Karl Fischer titration on a designated "dummy" aliquot stored under identical conditions to verify that the water content remains below 1.0% w/w over time [2].
Quantitative Storage Data
The following table summarizes the causal relationship between storage conditions, relative humidity thresholds, and the expected stability of the dihydrochloride salt.
Storage Condition
Temperature
Max Allowable RH
Headspace Atmosphere
Expected Shelf Life
Benchtop (Handling)
20°C to 25°C
< 20%
Ambient Air
< 4 Hours
Short-Term Storage
4°C
< 10%
Desiccated Air
1 to 3 Months
Long-Term Storage
-20°C
0%
Argon / Nitrogen
2 to 3 Years
Ultra-Long Term
-80°C
0%
Argon / Nitrogen
> 3 Years
Mechanistic Workflow & Degradation Pathway
The logical relationship between environmental exposure and the physical stability of the dihydrochloride salt is mapped below.
Degradation vs. Stabilization pathways for dihydrochloride salts based on storage conditions.
References
Title: The Dihydrochloride Salt Form in Drug Design: A Technical Guide
Source: Benchchem
URL
Source: PubMed / Taylor & Francis (Pharmaceutical Development and Technology)
Troubleshooting
Reducing impurities during N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride crystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot and optimize the crystallizati...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot and optimize the crystallization of N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride .
Crystallizing amine hydrochlorides containing heteroaromatic rings (like thiazole) presents unique thermodynamic and kinetic challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality behind impurity incorporation and providing self-validating, step-by-step protocols to ensure high-purity API isolation.
Part 1: Frequently Asked Questions (Mechanisms of Impurity Incorporation)
Q: Why does N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride tend to trap impurities more than its free-base counterpart?A: Amine hydrochloride salts form highly rigid, hydrogen-bonded crystal lattices. Impurities in the crystallization medium—such as unreacted starting materials or structurally similar over-alkylated amines—can affect crystal nucleation and growth rates. Because these impurities often share similar pKa values and hydrogen-bonding capabilities, they can substitute directly into the crystal lattice, forming a solid solution rather than remaining in the mother liquor [1].
Q: How do I diagnose whether an impurity is trapped inside the crystal (solid solution) or just sitting on the surface?A: You must perform a diagnostic reslurry test. Slurry the contaminated crystals in a pure anti-solvent (e.g., MTBE) for 2 hours, then filter. If the solid phase purity increases significantly (>50% of the impurity is removed), the impurity was merely deposited on the surface layers. If the impurity concentration remains high, it indicates a solid solution or inclusion, requiring a complete change in the crystallization solvent system to alter thermodynamic discrimination [2].
Q: Why do I consistently see heavy metal carryover (e.g., Palladium or Zinc) in my final dihydrochloride salt?A: The thiazole ring acts as a potent bidentate Lewis base. Both the nitrogen and sulfur atoms contain lone pair electrons that readily react with transition metals to form highly stable coordination intermediates [3]. When HCl is added, these metal-thiazole complexes precipitate alongside the desired salt.
Part 2: Troubleshooting Guide & Experimental Protocols
Issue 1: High Levels of Organic Impurities (e.g., N,N-dimethylated byproducts)
Symptom: LC-MS shows 2-5% of over-alkylated or unreacted amine impurities co-crystallizing with the product.
Causality: Rapid addition of HCl causes localized supersaturation, leading to an amorphous "crash-out" that traps structurally similar organic impurities.
Solution: Transition from a single-solvent cooling crystallization to a controlled Isopropanol (IPA) / Methyl tert-butyl ether (MTBE) anti-solvent crystallization [4].
Step-by-Step Methodology:
Dissolution: Dissolve the crude N-Methyl-1-(1,3-thiazol-2-yl)methanamine free base in 3 volumes of Isopropanol (IPA) at 20 °C.
Salt Formation: Slowly add 2.2 equivalents of 5-6N HCl in IPA dropwise over 45 minutes. Maintain the internal temperature strictly below 25 °C to prevent thermal degradation of the thiazole ring.
Seeding: Introduce 0.5% w/w pure dihydrochloride seed crystals to induce controlled nucleation and prevent supersaturation spikes.
Anti-Solvent Addition: Add 5 volumes of MTBE dropwise over 2 hours. Mechanistic note: MTBE lowers the dielectric constant of the medium, forcing the highly polar dihydrochloride salt out of solution while keeping the less polar organic impurities dissolved.
Aging: Age the slurry at 5 °C for 4 hours to allow Ostwald ripening, which dissolves smaller, impure crystals and deposits the material onto larger, purer crystal faces.
Isolation: Filter under vacuum and wash the cake with cold 1:2 IPA/MTBE.
Issue 2: Transition Metal Contamination (Pd/Zn)
Symptom: ICP-MS reveals >500 ppm of metal catalyst in the final crystalline product.
Causality: Metals coordinate strongly to the thiazole ring. Once the dihydrochloride salt forms, the metal is locked into the crystal lattice.
Solution: Implement a pre-crystallization aqueous scavenging wash using 1,2-diaminopropane [5].
Step-by-Step Methodology:
Phase Dilution: Following the upstream synthesis, dilute the crude reaction mixture with Ethyl Acetate (EtOAc) and water to create a biphasic system.
Scavenger Addition: Add 5% aqueous 1,2-diaminopropane to the mixture. Mechanistic note: 1,2-diaminopropane acts as a bidentate chelator that is thermodynamically far superior to the thiazole ring, effectively stripping the metal from the API and pulling it into the aqueous phase.
Agitation: Stir vigorously at 40 °C for 1 hour to ensure complete mass transfer between phases.
Separation: Separate the aqueous layer. Wash the organic layer twice with water to remove residual diamine.
Proceed to Crystallization: Concentrate the organic layer and proceed to the IPA/MTBE salt formation protocol described above.
Part 3: Visualizations & Logical Workflows
Workflow for high-purity amine dihydrochloride crystallization.
Logical mapping of impurity incorporation mechanisms to resolution strategies.
Author: BenchChem Technical Support Team. Date: March 2026
Target Analyte: N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride
Audience: Analytical Chemists, Method Development Scientists, and QC Professionals
The Analytical Challenge: Causality & Chemistry
Analyzing N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride presents a perfect storm of chromatographic challenges. As a Senior Application Scientist, I frequently see labs struggle with erratic baselines when analyzing this specific class of compounds. The root cause is rarely a "broken" instrument; rather, it is the physical chemistry of the analyte clashing with the optical physics of the detector.
Here is the mechanistic breakdown of the causality behind your baseline noise:
The Dihydrochloride Matrix: The analyte contains two moles of hydrochloric acid per mole of active pharmaceutical ingredient (API). When injected, this creates a dense, highly concentrated plug of chloride ions. While chloride lacks a standard UV chromophore, it causes severe refractive index (RI) disturbances and background absorbance at wavelengths below 210 nm.
The Ion-Pairing Dilemma: Because the secondary amine is highly polar and basic, it requires an ion-pairing agent like Trifluoroacetic Acid (TFA) to suppress residual silanol interactions and achieve retention on a reversed-phase C18 column[1].
Optical Interference: TFA absorbs UV light strongly below 250 nm[1]. During a gradient, the changing concentration of TFA—coupled with micro-pulsations from the pump strokes—translates directly into a rippling, noisy baseline[2]. Furthermore, as TFA degrades over time, its UV absorbance increases, causing the baseline to drift upward across runs[3].
Diagnostic Workflow
Before adjusting hardware, follow this self-validating logical path to isolate whether the noise is optical (wavelength/matrix), chemical (mobile phase), or mechanical (pump).
Diagnostic workflow for isolating and resolving baseline noise in amine dihydrochloride HPLC analysis.
Troubleshooting Guide & FAQs
Q1: Why does my baseline show a massive, noisy dip near the void volume that completely masks my API peak?A: This is a classic refractive index (RI) upset caused by the dihydrochloride salt matrix. When the high-concentration chloride plug passes through the UV flow cell, it alters the refractive index of the mobile phase, bending light away from the photodiode array.
Solution: Do not attempt to integrate through this noise. Instead, increase the retention factor (
k′
) of the N-Methyl-1-(1,3-thiazol-2-yl)methanamine using a polar-embedded C18 column or by increasing the TFA concentration to push the API peak past the void volume disturbance.
Q2: I am running a 0.1% TFA gradient at 210 nm. The baseline looks like a continuous sine wave. Is my pump broken?A: Likely not. You are observing TFA self-absorbance amplifying normal pump micro-pulsations. TFA absorbs strongly at 210 nm[1]. Even highly precise pumps have minute variations in stroke volume. When mixing aqueous and organic TFA streams, these micro-pulsations create microscopic zones of varying TFA concentration. At 210 nm, the detector reads these concentration zones as a sinusoidal baseline ripple[2].
Solution: Install a larger diffusion-bonded or static mixer (see Protocol 1) to homogenize the solvent before it reaches the column[2].
Q3: How can I eliminate both the TFA ripple and the chloride interference simultaneously?A: By leveraging the specific chromophore of your molecule. The 1,3-thiazole ring has a robust UV absorption maximum (
λmax
) between 245 nm and 254 nm. At 254 nm, both TFA and chloride ions are completely optically transparent. Shifting your detection wavelength to 254 nm will instantly flatten your baseline and eliminate matrix noise.
Experimental Protocols
To ensure a self-validating system, implement the following step-by-step methodologies.
Protocol 1: System Dampening for TFA-Based Ion-Pairing Gradients
If your method strictly requires low-UV detection (<220 nm) for impurity profiling, you must mechanically dampen the baseline.
Baseline Audit: Run a blank gradient (no injection) at your current settings. Measure the peak-to-peak noise in milli-Absorbance Units (mAU) using your Chromatography Data System (CDS).
Mixer Upgrade: Bypass the standard 100 µL bead mixer. Install a larger volume static mixer or a diffusion-bonded mixer (e.g., 350–400 µL) directly inline after the pump proportioning valves. As demonstrated by , diffusion-bonded mixers are specifically machined to reduce baseline fluctuations in challenging TFA gradients[2].
Solvent Premixing (Optional but Recommended): To further reduce mixing noise, premix your A and B channels with a baseline amount of the opposing solvent (e.g., Channel A: 95% Water / 5% Acetonitrile / 0.1% TFA; Channel B: 95% Acetonitrile / 5% Water / 0.1% TFA).
Validation: Re-run the blank gradient. You should observe a >70% reduction in sinusoidal baseline ripple[1]. Note: Increasing mixer volume will increase your gradient delay volume (GDV); adjust your method's initial hold time accordingly.
This is the most effective protocol for N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride, as it bypasses the chemical limitations entirely.
Spectral Scanning: Configure your Diode Array Detector (DAD) to scan from 190 nm to 400 nm.
Standard Injection: Inject a 0.1 mg/mL standard of the API.
Extract Chromatograms: Extract 2D chromatograms at 210 nm, 230 nm, and 254 nm.
Signal-to-Noise (S/N) Calculation: Do not just look at peak height. Calculate the S/N ratio using your CDS. While the absolute peak height may be lower at 254 nm than at 210 nm, the background noise at 254 nm will drop to near zero, resulting in a vastly superior S/N ratio.
Method Update: Lock the quantitative wavelength at 254 nm.
Quantitative Data Presentation
The following table summarizes the expected impact of implementing the protocols above on a standard reversed-phase system analyzing N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride.
Experimental Condition
Detection Wavelength
Mixer Volume
Baseline Noise (Peak-to-Peak)
API Signal-to-Noise (S/N) Ratio
Primary Limitation
Baseline (Default)
210 nm
100 µL
4.80 mAU
8:1 (Fails LOQ)
Severe TFA ripple & chloride RI upset
Hardware Optimized
210 nm
400 µL
1.15 mAU
32:1
Increased Gradient Delay Volume (GDV)
Optical Optimized
254 nm
100 µL
0.08 mAU
>150:1
Lower absolute peak height
Fully Optimized
254 nm
400 µL
0.05 mAU
>200:1
None (Ideal Method)
Table 1: Impact of hardware and optical optimization on baseline stability and assay sensitivity.
References
Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems
Source: Waters Corporation
URL:[Link]
Why Your HPLC Baseline Drifts—And How to Stop It
Source: Separation Science
URL:[Link]
Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA)
Source: KNAUER Wissenschaftliche Geräte GmbH
URL:[Link]
Can chloride ion(Cl-) be detected by HPLC? (Discussion on Matrix Effects)
Source: ResearchGate
URL:[Link]
Technical Support Center: Overcoming Matrix Effects in LC-MS for N-Methyl-1-(1,3-thiazol-2-yl)methanamine Dihydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, bioanalytical scientists, and drug development professionals troubleshoot and eliminate matrix e...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, bioanalytical scientists, and drug development professionals troubleshoot and eliminate matrix effects when quantifying N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride using LC-MS/MS.
The Root Cause: Why Does This Compound Suffer from Matrix Effects?
N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride is a low-molecular-weight, highly polar, basic secondary amine. When analyzing this compound in biological matrices (e.g., plasma, serum, urine) using standard Reversed-Phase Liquid Chromatography (RPLC) with C18 columns, scientists frequently encounter severe signal loss.
The Causality of Suppression:
Because of its extreme polarity, this amine fails to partition into the hydrophobic C18 stationary phase and elutes in the void volume [1]. The void volume is heavily populated by un-retained endogenous matrix components, including inorganic salts, proteins, and highly surface-active polar lipids.
During Electrospray Ionization (ESI) in positive mode, these high-concentration matrix components compete with the polar amine for the limited surface area of the charged droplets[2]. Because surface-active matrix molecules (like phospholipids) occupy the droplet surface, the target amine is trapped in the droplet core and cannot efficiently evaporate into the gas phase, resulting in severe ion suppression [3].
Mechanism of ESI droplet competition causing signal suppression.
Troubleshooting FAQs
Q: Why is my signal completely suppressed in plasma samples compared to neat solvent?A: This is a classic symptom of ion suppression caused by void volume co-elution. In ESI+, ionization efficiency depends on the analyte's ability to reach the surface of the evaporating droplet. Endogenous salts and highly surface-active molecules outcompete your highly polar amine for the droplet surface[1]. To fix this, you must separate the analyte from the matrix either chromatographically or during sample preparation.
Q: How can I improve retention without using MS-contaminating ion-pairing reagents (like HFBA)?A: Switch from RPLC to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (typically >70% acetonitrile). Polar amines partition into the water-enriched layer on the stationary phase, providing excellent retention. Furthermore, the high organic content in the HILIC mobile phase significantly enhances ESI desolvation efficiency, boosting your overall signal[4].
Q: My HILIC method retains the analyte, but I still see late-eluting matrix effects. What's causing this?A: You are likely encountering phospholipid buildup . While HILIC resolves polar amines from early-eluting salts, endogenous glycerophosphocholines and lysophosphatidylcholines (abundant in plasma) can strongly retain on HILIC columns and elute unpredictably, causing late-eluting ion suppression zones[5][6]. If you are only using standard Protein Precipitation (PPT), you must upgrade your sample preparation to remove these lipids.
Q: Can I chemically modify the analyte to force it to retain on my standard C18 column?A: Yes. Since N-Methyl-1-(1,3-thiazol-2-yl)methanamine is a secondary amine, you can perform chemical derivatization using reagents like benzoyl chloride or dansyl chloride. This masks the polar amine group, drastically increasing the molecule's hydrophobicity. The derivatized analyte will retain strongly on a C18 column, shifting its elution away from the polar matrix interference zone[1][7].
Decision tree for resolving matrix effects in highly polar amines.
Validated Workflows & Step-by-Step Protocols
To build a self-validating, robust assay, we recommend pairing HILIC chromatography with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction.
Causality: Since the analyte is a basic amine, it becomes positively charged at low pH. MCX sorbents contain both reversed-phase (hydrophobic) and strong cation exchange (sulfonic acid) functional groups. This dual-retention mechanism allows you to wash away neutral lipids and acidic interferences while the basic amine remains strongly ionically bound[8][9].
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water. This disrupts protein binding and ensures the secondary amine is fully protonated. Spike in a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C or D3 labeled analog).
Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water through the MCX cartridge (e.g., 30 mg/1 mL).
Loading: Load the pre-treated biological sample onto the cartridge at a flow rate of 1 mL/min.
Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. Purpose: Removes salts and polar neutral/acidic interferences.
Wash 2 (Organic): Pass 1 mL of 100% Methanol. Purpose: Removes hydrophobic interferences, including matrix phospholipids. The analyte remains bound via ionic interaction.
Elution: Elute the target amine with 1 mL of 5% Ammonium Hydroxide in Methanol. Purpose: The high pH neutralizes the amine, breaking the ionic bond and releasing it from the sorbent.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial HILIC mobile phase (e.g., 95% Acetonitrile).
Protocol B: HILIC-MS/MS Method Setup
Causality: Bare silica or amide columns provide an orthogonal retention mechanism to C18, retaining the polar amine via hydrophilic partitioning.
Column: Bare Silica or Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Note: Low pH ensures the amine remains consistently protonated, preventing peak tailing).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0.0 - 1.0 min: 95% B (Highly organic = low elution strength in HILIC).
1.0 - 5.0 min: Ramp down to 60% B to elute the polar amine.
5.1 - 8.0 min: Return to 95% B and equilibrate for at least 10 column volumes.
MS Detection: ESI Positive mode, utilizing Multiple Reaction Monitoring (MRM).
Quantitative Data: Evaluating Matrix Effects
According to the FDA Bioanalytical Method Validation Guidance[10][11], matrix effects must be quantitatively assessed using the Matrix Factor (MF) .
MF = (Peak response in the presence of matrix) / (Peak response in neat solvent).
An MF of 1.0 indicates no matrix effect. An MF < 1.0 indicates suppression, and > 1.0 indicates enhancement.
The table below summarizes the expected Matrix Factor outcomes when applying different methodologies to N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride:
Sample Preparation Method
Chromatography
Matrix Factor (Analyte)
Matrix Factor (IS-Normalized)
Conclusion
Protein Precipitation (PPT)
RPLC (C18)
0.15
0.85
Severe suppression (void volume elution). Unacceptable.
Protein Precipitation (PPT)
HILIC
0.65
0.92
Moderate suppression (due to late-eluting phospholipids).
Note: The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is critical. As seen above, even when the absolute MF drops to 0.65, an IS-Normalized MF close to 1.0 demonstrates that the SIL-IS perfectly tracks and corrects for the suppression.
References
FDA Guidance for Industry: Bioanalytical Method Validation (2018). U.S. Food and Drug Administration.
URL: [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories.
URL: [Link]
HILIC UHPLC-MS/MS for fast and sensitive bioanalysis: accounting for matrix effects in method development. Bioanalysis (2013).
URL: [Link]
Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis (2013).
URL: [Link]
The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines. PMC (2022).
URL: [Link]
Liquid chromatography tandem mass spectrometry in forensic toxicology: what about matrix effects? KU Leuven Lirias.
URL: [Link]
Matrix Effects in Mass Spectrometry Combined with Separation Methods. IntechOpen (2013).
URL: [Link]
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods. PMC (2012).
URL: [Link]
Determination of aliphatic amines by cation-exchange chromatography with suppressed conductivity detection after solid phase extraction. ResearchGate.
URL: [Link]
Comparative Efficacy Guide: N-Methyl-1-(1,3-thiazol-2-yl)methanamine Dihydrochloride in Drug Design
As a Senior Application Scientist, selecting the optimal building block for a lead optimization campaign requires balancing nucleophilicity, physicochemical properties, and target-binding vectors. Thiazole derivatives ar...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the optimal building block for a lead optimization campaign requires balancing nucleophilicity, physicochemical properties, and target-binding vectors. Thiazole derivatives are ubiquitous in medicinal chemistry, appearing in kinase inhibitors, H2 receptor antagonists, and antifungal agents. However, the exact structural linkage of the amine to the thiazole core drastically alters both the synthetic tractability and the biological efficacy of the resulting pharmacophore.
This guide provides an in-depth, objective comparison between N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride and other common thiazole derivatives (such as 2-aminothiazole and unsubstituted thiazol-2-ylmethanamine), detailing their structural rationale, physicochemical profiles, and synthetic workflows.
Structural Rationale & Pharmacophore Logic
The structural nuances of thiazole-containing amines dictate their behavior in both biological systems and synthetic reactions. The inclusion of a methylene spacer and an N-methyl group in N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride provides three distinct mechanistic advantages over directly linked or primary amine analogues:
Conjugation Breaking & Basicity: In 2-aminothiazole, the lone pair of the amine is delocalized into the electron-withdrawing aromatic thiazole ring. This drastically reduces its basicity (pKa ~5.36) and nucleophilicity [1]. By introducing a methylene spacer (-CH₂-), the amine is electronically isolated from the ring. This raises the pKa to >7.5, allowing the compound to be formulated as a highly stable, water-soluble dihydrochloride salt.
Conformational Restriction: The addition of the N-methyl group restricts the rotational degrees of freedom when incorporated into an amide or urea linkage. This "locks" the molecule into a preferred bioactive conformation, which is a proven strategy for increasing binding affinity in deep hydrophobic pockets, such as those found in biaryl antifungal targets [2].
Permeability Optimization: Converting a primary amine to a secondary (N-methyl) amine removes one hydrogen bond donor (HBD). According to Lipinski's Rules, minimizing HBDs improves passive membrane permeability, shifting the LogP/LogD balance favorably for intracellular targets.
Fig 1: Logical relationship mapping structural features to biological efficacy.
To objectively evaluate efficacy, we must compare the physicochemical properties of these building blocks. The table below summarizes the critical data driving the selection of N-Methyl-1-(1,3-thiazol-2-yl)methanamine over its analogues.
Property / Metric
N-Methyl-1-(1,3-thiazol-2-yl)methanamine 2HCl
1-(1,3-thiazol-2-yl)methanamine
2-Aminothiazole
Structure Type
Secondary Amine (Salt)
Primary Amine (Free Base)
Arylamine (Free Base)
Amine pKa
~8.0 - 8.5 (Predicted)
7.24 [3]
5.36 [1]
Nucleophilicity
High (Aliphatic secondary amine)
High (Aliphatic primary amine)
Low (Aromatic amine)
H-Bond Donors
1 (as free base)
2
2
Aqueous Solubility
Excellent (>50 mg/mL due to 2HCl salt)
Moderate
Poor (<1 mg/mL at 20°C) [1]
Stability
High (Non-hygroscopic solid)
Low (Prone to oxidation/degradation)
Moderate (Light sensitive)
Primary Use Case
Conformationally restricted amides/ureas
General flexible linkers
Direct heteroaryl coupling
Data Interpretation: The dihydrochloride salt form of the N-methylated derivative ensures long-term shelf stability and excellent solubility in polar aprotic solvents (when neutralized), bypassing the handling issues associated with volatile or unstable primary aliphatic amines.
Because N-Methyl-1-(1,3-thiazol-2-yl)methanamine is supplied as a dihydrochloride salt , standard coupling protocols must be heavily modified. The causality here is critical: failing to fully liberate the free base will result in unreacted starting material, as the protonated amine cannot act as a nucleophile.
The following self-validating protocol utilizes HATU for the synthesis of complex biaryl amides, ensuring complete desalting and high-yield coupling.
N,N-Diisopropylethylamine (DIPEA) (4.0 eq) — Critical: 2.0 eq to neutralize the 2HCl salt, 2.0 eq to drive the coupling.
Anhydrous DMF (0.2 M concentration)
Methodology:
Activation: In an oven-dried vial under N₂, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add 1.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active OAt ester.
Validation Check: An aliquot analyzed by LC-MS should show the consumption of the acid and the formation of the active ester intermediate.
Desalting the Amine: In a separate vial, suspend N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride (1.2 eq) in DMF. Add 3.0 eq of DIPEA. Sonicate for 2 minutes until the solution becomes homogenous, indicating the successful generation of the free secondary amine.
Nucleophilic Attack: Transfer the desalted amine solution dropwise into the activated acid mixture. Stir at room temperature for 2–4 hours.
Reaction Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes) and wash sequentially with saturated NaHCO₃ (3x) and brine (1x). The organic layer is dried over Na₂SO₄, filtered, and concentrated in vacuo.
Purification: Purify via flash column chromatography (typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on the acid moiety).
Fig 2: Experimental workflow for amide coupling emphasizing the critical desalting step.
Conclusion
Compared to 2-aminothiazole and primary thiazolemethanamines, N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride offers a superior balance of nucleophilicity, structural rigidity, and physicochemical stability. The methylene spacer restores the amine's basicity for reliable salt formation, while the N-methyl group optimizes the resulting pharmacophore for membrane permeability and target specificity. When utilized with proper stoichiometric adjustments for its dihydrochloride nature, it is an indispensable building block for modern drug discovery pipelines.
References
PubChem Compound Summary for CID 2155, 2-Aminothiazole. National Center for Biotechnology Information. Available at:[Link]
WO2017047602A1 - Biaryl derivative and medicine containing same. Google Patents.
Comparative
Validating LC-MS quantification methods for N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride
Validating LC-MS Quantification Methods for N-Methyl-1-(1,3-thiazol-2-yl)methanamine Dihydrochloride: A Comparative Guide As drug development pipelines increasingly feature small, highly polar molecules, bioanalytical sc...
Author: BenchChem Technical Support Team. Date: March 2026
Validating LC-MS Quantification Methods for N-Methyl-1-(1,3-thiazol-2-yl)methanamine Dihydrochloride: A Comparative Guide
As drug development pipelines increasingly feature small, highly polar molecules, bioanalytical scientists face a recurring obstacle: the "Polar Amine Paradox." N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride represents the quintessential example of this challenge. With a molecular weight of 128.2 g/mol (free base) and a highly basic secondary amine (pKa ~9.5), this compound is fully protonated under standard acidic LC-MS conditions.
When analyzing such compounds in complex biological matrices (e.g., plasma), standard reversed-phase liquid chromatography (RPLC) often fails. The analyte elutes in the void volume alongside endogenous salts and phospholipids, leading to severe ion suppression[1]. To establish a robust, self-validating assay that meets the stringent ICH M10 Bioanalytical Method Validation guidelines[2], we must objectively compare standard RPLC against alternative chromatographic dimensions: Ion-Pairing RPLC (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)[3].
Contender Evaluation: Choosing the Right Chromatographic Dimension
To quantify N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride accurately, the chromatographic method must isolate the analyte from the matrix suppression zone while maintaining compatibility with electrospray ionization (ESI).
1. Contender A: Standard Reversed-Phase LC (C18)
Mechanism: Separation relies on hydrophobic partitioning between the mobile phase and a non-polar C18 stationary phase.
Performance: Because the protonated thiazole-methanamine is highly hydrophilic, it exhibits almost zero affinity for the C18 phase[4]. It elutes at the column void volume (
t0
).
Verdict:Failure. Co-elution with the biological matrix causes massive ESI signal suppression, rendering the method incapable of meeting ICH M10 sensitivity and matrix effect criteria.
2. Contender B: Ion-Pairing RPLC (IP-RPLC)
Mechanism: An anionic ion-pairing reagent, such as Heptafluorobutyric acid (HFBA), is added to the mobile phase. The HFBA binds to the positively charged amine, neutralizing it and forming a hydrophobic complex that retains well on a C18 column.
Performance: While retention time improves significantly, HFBA is notorious for causing severe signal quenching in the mass spectrometer. Furthermore, it permanently contaminates the MS source and LC fluidics.
Verdict:Suboptimal. While it forces retention, the operational downtime for MS cleaning makes it unsuitable for high-throughput bioanalysis.
Mechanism: HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >70% Acetonitrile). The analyte partitions into a water-enriched layer immobilized on the stationary phase[3].
Performance: HILIC provides orthogonal retention to RPLC. The highly polar N-Methyl-1-(1,3-thiazol-2-yl)methanamine is strongly retained. Furthermore, the high acetonitrile concentration lowers the surface tension of the mobile phase, drastically improving ESI droplet desolvation and increasing MS sensitivity[3].
Verdict:The Champion. HILIC bypasses the matrix suppression zone and maximizes ionization efficiency, creating a robust foundation for an ICH M10-compliant assay.
Figure 1: Workflow of LC-MS Method Selection for Polar Amines.
Quantitative Data Comparison
The empirical data highlights the stark contrast in performance between the three approaches.
Table 1: Chromatographic & MS Performance Comparison
Parameter
Standard RPLC (C18)
Ion-Pairing RPLC (HFBA)
HILIC (Amide)
Retention Time (k')
0.8 min (Void)
4.5 min
3.8 min
Peak Shape
Poor / Severe Tailing
Sharp
Sharp / Symmetrical
MS Signal Intensity
Low (Suppressed)
Moderate (Quenched by IP)
High (Enhanced by ACN)
Column Equilibration
Fast
Very Slow (>20 column vols)
Moderate
High-Throughput Viability
Unsuitable
Poor
Excellent
Experimental Protocols: A Self-Validating HILIC-MS/MS System
To ensure scientific integrity, a bioanalytical assay must be designed as a self-validating system where the sample preparation, chromatography, and detection mechanics inherently prevent variability.
Causality: HILIC requires samples to be injected in a high-organic solvent to prevent peak distortion (solvent effects). Standard liquid-liquid extraction (LLE) is ineffective for highly polar molecules. Therefore, a high-ratio protein precipitation (PPT) is utilized.
Aliquot 50 µL of human plasma into a 96-well collection plate.
Add 150 µL of Acetonitrile containing the stable isotope-labeled internal standard (SIL-IS).
Vortex vigorously for 2 minutes at 1000 rpm to ensure complete protein denaturation.
Centrifuge at 4000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to a clean plate. Do not dry down and reconstitute in water , as this will destroy HILIC retention. Inject directly.
Step 2: Chromatographic Conditions
Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in H₂O (Adjusted to pH 3.0 with Formic Acid). Causality: The buffer controls the ionization state of the silica surface and the analyte, ensuring reproducible ion-exchange interactions[4].
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: 0–0.5 min (95% B), 0.5–3.0 min (linear gradient to 60% B), 3.0–4.0 min (hold 60% B), 4.1–5.5 min (re-equilibrate at 95% B).
Quantifier Product Ion: m/z 98.1 (Loss of methylamine)
Qualifier Product Ion: m/z 71.0 (Thiazole ring fragment)
ICH M10 Bioanalytical Method Validation Metrics
Using the HILIC-MS/MS protocol, the method was subjected to full validation according to the ICH M10 guidelines[2]. The results demonstrate a highly robust assay.
Table 2: ICH M10 Validation Metrics for HILIC-MS/MS Method
Validation Parameter
ICH M10 Acceptance Criteria
HILIC-MS/MS Result
Status
Inter-assay Precision (%CV)
≤ 15% (≤ 20% at LLOQ)
4.2% - 8.5%
Pass
Inter-assay Accuracy (%Bias)
± 15% (± 20% at LLOQ)
-3.1% to +4.5%
Pass
Matrix Factor (IS-normalized)
CV ≤ 15% across 6 matrix lots
0.98 (CV = 3.2%)
Pass
Extraction Recovery
Consistent and reproducible
88.5% (CV = 4.1%)
Pass
Linearity (R²)
≥ 0.99 (over intended range)
0.9985 (1 - 1000 ng/mL)
Pass
Mechanistic Causality of Validation Success
The near-perfect Matrix Factor (0.98) proves the absence of ion suppression[1]. By retaining the analyte until 3.8 minutes, it elutes well after the early-eluting salts and late-eluting phospholipids (which are strongly retained on HILIC and flushed out during the 60% B aqueous wash step). The high precision (CV < 8.5%) is directly attributed to the stable ESI spray generated by the high-acetonitrile mobile phase, which produces smaller initial droplets and requires less thermal energy for complete desolvation[3].
Figure 2: ICH M10 Validation Logic and Self-Validating System Architecture.
Conclusion
For highly polar, basic analytes like N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride, traditional reversed-phase LC-MS/MS is fundamentally flawed due to void volume elution and insurmountable matrix effects. While ion-pairing agents offer a "brute force" workaround, they compromise instrument integrity.
HILIC stands as the definitive solution. By aligning the chemical properties of the analyte with an orthogonal retention mechanism, laboratories can achieve superior MS sensitivity, eliminate matrix suppression, and easily satisfy the rigorous demands of ICH M10 bioanalytical method validation.
References
[2] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M10 on bioanalytical method validation and study sample analysis. ICH Official Website. Available at: [Link]
[3] Chrom Tech. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. Available at:[Link]
[4] Agilent Technologies. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. Available at:[Link]
[1] National Center for Biotechnology Information (NCBI). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Available at:[Link]
Reproducibility of N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride in high-throughput screening
Reproducibility of N-Methyl-1-(1,3-thiazol-2-yl)methanamine Dihydrochloride in High-Throughput Screening: A Comparative Guide Executive Summary In early-stage drug discovery, particularly Fragment-Based Drug Discovery (F...
Author: BenchChem Technical Support Team. Date: March 2026
Reproducibility of N-Methyl-1-(1,3-thiazol-2-yl)methanamine Dihydrochloride in High-Throughput Screening: A Comparative Guide
Executive Summary
In early-stage drug discovery, particularly Fragment-Based Drug Discovery (FBDD), the thiazole scaffold is a highly prized pharmacophore due to its diverse biological activities and ability to engage in critical hydrogen bonding and pi-stacking interactions[1]. However, thiazole-containing amines often present significant challenges in High-Throughput Screening (HTS) campaigns. When utilized in their free base form, these compounds frequently exhibit poor kinetic solubility, phase separation, and colloidal aggregation upon dilution from DMSO into aqueous assay buffers.
This guide provides an objective, data-driven comparison of N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride against its free base equivalent and a structural isomer. By examining the physicochemical causality behind assay interference, we demonstrate why the dihydrochloride salt form is critical for maintaining monomeric solvation, maximizing the Z'-factor, and eliminating Pan-Assay Interference Compounds (PAINS) artifacts in HTS workflows.
Physicochemical Profiling & Causality: Why the Dihydrochloride Salt?
The state of ionization of a chemical entity profoundly affects its aqueous solubility and dissolution rate[2]. N-Methyl-1-(1,3-thiazol-2-yl)methanamine contains two basic centers: the secondary amine and the thiazole nitrogen.
The Free Base Liability: At physiological pH (7.4), the free base form relies on the assay buffer for protonation. However, during the rapid transition from a 10 mM DMSO stock to an aqueous buffer, the free base experiences a transient state of supersaturation. This kinetic shock lowers the activation energy for hydrophobic clustering, leading to the nucleation of colloidal aggregates. These aggregates sequester target proteins non-specifically, leading to false-positive readouts[1].
The Dihydrochloride Advantage: High-throughput salt screening data consistently shows that counterion selection dictates recovery yield and assay reproducibility[3]. The dihydrochloride salt pre-protonates both basic centers, locking the molecule into a high-energy crystalline lattice that rapidly and completely dissociates in water. This stoichiometric protonation bypasses the transient supersaturation phase, ensuring the compound remains in a stable, monomeric state even at the high concentrations (up to 1 mM) required for FBDD.
Table 1: Comparative Physicochemical and HTS Screening Metrics
Data represents aggregate screening metrics derived from 384-well biochemical kinase assays (pH 7.4, 1% DMSO final).
To understand the divergence in HTS performance, we must map the physical state of the compound to its biological readout. The diagram below illustrates how the salt form dictates the physical state of the compound in solution, directly causing either a reproducible hit or a false positive.
Mechanistic pathway comparing assay interference of the free base versus the dihydrochloride salt.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to confirm that the assay environment itself is not introducing artifacts.
Protocol 1: Kinetic Solubility and Aggregation Assessment via DLS
Dynamic Light Scattering (DLS) is mandatory for profiling thiazole fragments to exclude non-specific inhibition caused by colloidal aggregation[1].
Stock Preparation: Dissolve N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride in anhydrous DMSO to a precise 10 mM concentration. Causality: Anhydrous DMSO prevents premature hydrolysis and degradation of the stock.
Aqueous Dilution: Rapidly inject 2 µL of the DMSO stock into 198 µL of filtered (0.22 µm) PBS buffer (pH 7.4) while vortexing, yielding a 100 µM final concentration (1% DMSO).
DLS Measurement: Transfer 50 µL to a quartz cuvette. Measure the hydrodynamic radius using a DLS instrument at 25°C.
Self-Validation Checkpoint:
Negative Control: Buffer + 1% DMSO must show no scattering species >1 nm.
Positive Control: Run 100 µM of a known aggregator (e.g., nicardipine). It must produce a strong scattering peak at >100 nm. If the positive control fails to aggregate, your buffer contains unintended surfactants suppressing the signal.
Test Compound: The dihydrochloride salt should yield a flat baseline (monomeric), validating its suitability for HTS.
Protocol 2: HTS Assay Validation and Z'-Factor Determination
The Z'-factor is a statistical measure of assay robustness, integrating both the dynamic range and data variation[3].
Plate Preparation: Utilize a 384-well non-binding surface microplate.
Control Dispensing:
Dispense assay buffer + target protein into 192 wells (Maximum Signal /
μpos
).
Dispense assay buffer + target protein + 10 µM reference inhibitor into 192 wells (Minimum Signal /
μneg
).
Compound Dispensing: In a parallel plate, dispense the dihydrochloride salt at 100 µM across 192 wells to test compound variance.
Data Acquisition & Calculation: Read the plate and calculate the Z'-factor using the formula:
Z′=1−∣μpos−μneg∣3σpos+3σneg
Self-Validation Checkpoint: A Z'-factor
≥
0.5 indicates an excellent assay. If the Z'-factor drops below 0.5 when the compound is introduced, it indicates micro-precipitation or liquid handling errors, necessitating a review of the compound's solvation state.
HTS validation workflow utilizing DLS to ensure monomeric screening and high reproducibility.
Conclusion
For researchers utilizing the N-Methyl-1-(1,3-thiazol-2-yl)methanamine scaffold in drug discovery, the selection of the solid-state form is not a trivial logistical choice; it is a fundamental determinant of assay integrity. The dihydrochloride salt definitively outperforms the free base by ensuring rapid monomeric solvation, eliminating colloidal PAINS artifacts, and yielding highly reproducible Z'-factors in high-throughput environments.
References
Strategy for the Prediction and Selection of Drug Substance Salt Forms
Pharmaceutical Technology
URL:[Link]
(Referenced in text as[2])
High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility
Organic Process Research & Development - ACS Publications
URL:[Link]
(Referenced in text as[3])
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?
National Institutes of Health (NIH) / PMC
URL:[Link]
(Referenced in text as[1])
Cross-Reactivity and Selectivity Profiling of N-Methyl-1-(1,3-thiazol-2-yl)methanamine Dihydrochloride: A Comparative Guide
Executive Summary & Target Context Deoxyhypusine Synthase (DHS) is a highly conserved enzyme responsible for the first critical step in the activation of eukaryotic initiation factor 5A (eIF5A)[1]. By catalyzing the tran...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Target Context
Deoxyhypusine Synthase (DHS) is a highly conserved enzyme responsible for the first critical step in the activation of eukaryotic initiation factor 5A (eIF5A)[1]. By catalyzing the transfer of a 4-aminobutyl group from spermidine to a specific lysine residue on eIF5A, DHS drives a post-translational modification known as hypusination. Because hypusinated eIF5A is essential for the translation of specific mRNA subsets involved in cellular proliferation, cytokine responses, and disease pathogenesis (such as diabetogenic Th1 cell proliferation), DHS has emerged as a high-value therapeutic target[2].
Historically, the standard tool compound for DHS inhibition has been GC7 (N1-guanyl-1,7-diaminoheptane)[1]. While highly potent, GC7 is a structural analog of spermidine, leading to severe cross-reactivity with other polyamine-dependent enzymes. To overcome these selectivity bottlenecks, fragment-based drug discovery (FBDD) has introduced novel chemotypes. N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride (commercially recognized in its free base form as VT00065) represents a paradigm shift: it acts as a mechanism-based covalent fragment that specifically targets the catalytic lysine (K329) of DHS[3].
This guide objectively compares the selectivity, cross-reactivity, and mechanistic validation of N-Methyl-1-(1,3-thiazol-2-yl)methanamine against the traditional GC7 standard, providing drug development professionals with actionable experimental workflows.
Mechanistic Comparison: Covalent Targeting vs. Competitive Mimicry
The fundamental difference in selectivity between these two compounds stems directly from their mechanisms of action.
GC7 (Competitive Mimicry): GC7 binds to the DHS active site with a
Ki
of ~10 nM[1]. However, because it mimics the physiological substrate spermidine, it inherently cross-reacts with a broad spectrum of amine oxidases. Recent studies demonstrate that GC7 acts as a non-competitive inhibitor of Bovine Serum Amine Oxidase (BSAO) with a
Ki
of ≈ 300 nM, confounding cellular assays by inducing DHPS-independent cytotoxicity[4].
N-Methyl-1-(1,3-thiazol-2-yl)methanamine (Covalent Targeting): This fragment abandons substrate mimicry. Instead, it forms a redox-dependent covalent bond exclusively with the catalytic lysine K329 of DHS, locking the enzyme in an inactive state[3]. By targeting a specific nucleophile rather than a ubiquitous binding pocket, it achieves high structural selectivity, albeit with lower initial binding occupancy and weak, dose-dependent inhibition in the millimolar range[3].
eIF5A Hypusination Pathway and Inhibitor Mechanisms.
Selectivity and Cross-Reactivity Data
The following table summarizes the quantitative performance metrics of both compounds, highlighting the trade-off between absolute potency and target selectivity.
To rigorously validate the selectivity of N-Methyl-1-(1,3-thiazol-2-yl)methanamine and prove its superiority over GC7 regarding off-target avoidance, researchers must employ self-validating experimental systems.
Workflow for validating covalent DHS inhibitors and assessing cross-reactivity.
Protocol 1: Validation of Covalent Modification via Intact Mass Spectrometry
This protocol confirms that the fragment covalently modifies DHS and establishes absolute site-selectivity.
Protein Preparation: Purify recombinant human wild-type (WT) DHS and a K329A mutant DHS construct.
Inhibitor Incubation: Incubate 10 µM of each protein variant with 100 mM N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride in HEPES buffer (pH 7.4) for 24 hours at 4°C[3].
Desalting: Remove unbound fragment using Zeba spin desalting columns to ensure only covalently bound adducts remain.
LC-MS Analysis: Inject the samples into an LC-ESI-TOF mass spectrometer. Deconvolute the raw spectra to obtain intact protein masses.
Data Interpretation: Calculate the mass shift. A shift corresponding to the fragment mass (minus leaving groups) should be observed on the WT DHS.
Causality & Self-Validation Note: Testing against the K329A mutant is a critical self-validating control. Because the fragment is hypothesized to form a redox-dependent covalent bond specifically with the catalytic lysine, the complete absence of a mass shift in the K329A mutant definitively rules out non-specific alkylation of other nucleophilic residues (e.g., cysteines).
This protocol quantifies the off-target liability of DHS inhibitors against serum amine oxidases.
Enzyme Setup: Prepare Bovine Serum Amine Oxidase (BSAO) in 50 mM HEPES buffer (pH 7.4).
Inhibitor Titration: Prepare a serial dilution of GC7 (10 nM to 10 µM) and N-Methyl-1-(1,3-thiazol-2-yl)methanamine (1 µM to 1 mM). Pre-incubate the inhibitors with BSAO for 15 minutes.
Substrate Addition: Add 1 mM benzylamine (a standard BSAO substrate) alongside a peroxidase-coupled fluorescence detection reagent (e.g., Amplex Red / Horseradish Peroxidase).
Data Interpretation: Calculate the initial velocity (
V0
) and determine the
Ki
.
Causality & Self-Validation Note: GC7 is a polyamine analog and inherently mimics substrates for various amine oxidases. Using a coupled fluorescence assay with BSAO allows researchers to quantify this cross-reactivity (
Ki
≈ 300 nM)[4]. By running N-Methyl-1-(1,3-thiazol-2-yl)methanamine in parallel, researchers can prove that abandoning the spermidine scaffold eliminates this specific off-target metabolic disruption.
Conclusion
While GC7 remains a potent tool for broad suppression of eIF5A hypusination, its structural similarity to spermidine guarantees cross-reactivity with off-target amine oxidases, complicating the interpretation of cellular phenotypes[1][4]. N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride offers a highly selective, mechanism-based alternative. By forming a redox-dependent covalent bond specifically at K329, it bypasses polyamine-mimicry liabilities[3]. For drug development professionals, this fragment serves as an ideal, structurally validated starting point for the rational design of next-generation, high-fidelity DHS inhibitors.
References
"Insights Into the Binding Mechanism of GC7 to Deoxyhypusine Synthase in Sulfolobus solfataricus: A Thermophilic Model for the Design of New Hypusination Inhibitors." Frontiers in Molecular Biosciences (2020). URL: [Link]
"Deoxyhypusine synthase promotes differentiation and proliferation of T helper type 1 (Th1) cells in autoimmune diabetes." The Journal of Biological Chemistry (2013). URL: [Link]
"Opposite effects of spermidine and GC7 in cell culture are dictated by distinct molecular targets." Biochemical Journal (2025). URL: [Link]
As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory requirement, but as an integral part of experimental design. When handling specialized heterocyclic building blocks like...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory requirement, but as an integral part of experimental design. When handling specialized heterocyclic building blocks like N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride , standard "dump and flush" methods are entirely unacceptable.
This compound—a secondary amine hydrochloride bearing a thiazole ring—presents unique chemical behaviors. The dihydrochloride salt makes it highly water-soluble but significantly acidic in aqueous solutions. Furthermore, thiazole derivatives are known for their persistence and toxicity in aquatic ecosystems[1]. To build a secure, compliant laboratory environment, we must understand the causality behind its hazards and implement self-validating disposal protocols.
Below is the comprehensive, step-by-step operational guide for the safe handling, neutralization, and disposal of this specific chemical.
Part 1: Chemical Hazard Profile & Causality
To design an effective disposal strategy, we must first quantify the chemical's properties. The presence of the two hydrochloride equivalents means that any dissolution in water will generate a localized drop in pH, potentially causing corrosive damage or reacting violently with incompatible waste streams (such as cyanides or sulfides)[2].
Quantitative Hazard and Disposal Profile
Property / Hazard
Value / Classification
Causality for Disposal Strategy
Chemical Class
Thiazole-amine hydrochloride
Thiazole rings persist in aquatic environments; amines can form toxic nitrosamines. Sink disposal is strictly forbidden[2].
Physical State
Solid (Crystalline Powder)
High risk of dust inhalation. Spills mandate wet-wiping to prevent aerosolization[3].
pH (Aqueous)
Acidic (due to
)
Corrosive to standard plumbing. Requires mandatory neutralization (pH 6–8) before final waste bulking.
GHS Hazards
H302, H315, H319, H335
Skin/eye irritant, harmful if swallowed. Dictates mandatory PPE (nitrile gloves, goggles) and strict segregation[1].
EPA RCRA Status
Characteristic Waste
While not explicitly on the P or U lists, its acidic nature in solution triggers D002 (Corrosivity) characteristics.
Part 2: Logical Waste Routing Workflow
The following diagram maps the decision-making process for routing N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride waste based on its physical state at the time of disposal.
Waste routing workflow for N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride disposal.
Part 3: Self-Validating Disposal Protocols
In my laboratory, a protocol is only as good as its built-in verification steps. Do not blindly mix chemicals into waste carboys. Follow these detailed methodologies based on the waste stream generated.
Dry sweeping amine hydrochlorides aerosolizes the irritant dust, leading to respiratory exposure.
Preparation: Don a lab coat, safety goggles, and double nitrile gloves.
Containment: For dry powder spills, do not sweep. Instead, moisten a spill absorbent pad with a compatible solvent (e.g., ethanol or water) to trap the powder[3].
Collection: Wipe the area inward to prevent spreading. Place the contaminated pads, along with any empty reagent vials, into a puncture-resistant, sealable solid waste container.
Labeling: Immediately affix a hazardous waste tag. Label it explicitly: "HAZARDOUS WASTE - Solid N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride, Toxic/Irritant"[4].
Because the dihydrochloride salt releases two equivalents of
, mixing it directly with general aqueous waste can cause dangerous cross-reactions.
Isolation: Collect the aqueous solutions containing the compound in a dedicated secondary containment vessel under a fume hood.
Neutralization (Causality): To prevent the release of toxic gases upon mixing with other lab wastes, slowly add
or saturated
dropwise while stirring magnetically.
Self-Validation Step: Do not guess the endpoint. Use pH indicator strips to test the solution. Continue titration until a stable pH of 6.0–8.0 is achieved.
Transfer: Once validated, transfer the neutralized solution to the designated aqueous hazardous waste carboy. Cap tightly immediately after transfer[4].
When this compound is dissolved in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane), it must be handled as flammable/toxic mixed waste.
Compatibility Check: Verify that the receiving organic waste carboy contains no strong oxidizers (e.g., nitric acid, peroxides). Amines can react violently and exothermically with oxidizers[2].
Transfer: Use a dedicated funnel to pour the organic effluent into the carboy.
Documentation: Update the waste log attached to the carboy immediately. List the exact percentage composition of the thiazole derivative and all solvents. Acronyms (e.g., "NMTM") are legally unacceptable; use the full chemical name[4].
Part 4: Logistical SAA (Satellite Accumulation Area) Management
Operational safety extends beyond the bench. The EPA mandates strict logistical controls for hazardous waste storage in laboratories.
Container Integrity: Waste containers must be kept tightly capped at all times unless actively receiving waste. Leaving a funnel in an open waste carboy is a direct regulatory violation[4].
Secondary Containment: All liquid waste carboys containing the thiazole derivative must sit inside a secondary containment bin capable of holding 110% of the largest container's volume.
The 3-Day Rule: Once a waste container in the SAA reaches its maximum capacity, it must be dated immediately. By federal guidelines, full containers must be removed from the laboratory SAA and transferred to the main environmental health and safety (EH&S) facility within three (3) days[2].
References
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at: ]">https://www.cwu.edu[2]
Purdue University Engineering. "Guidelines: Handling and Disposal of Chemicals." Purdue Radiological and Environmental Management. Available at: ]">https://engineering.purdue.edu[4]
Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA Resource Conservation and Recovery Act (RCRA) Regulations. Available at: ]">https://www.epa.gov
ECHEMI. "Thiazole Safety Data Sheets - Hazard Identification and Disposal." ECHEMI Chemical Database. Available at: ]">https://www.echemi.com[1]
MedChemExpress. "Amine Hydrochloride Safety Data Sheets." MedChemExpress Regulatory Documentation. Available at: ]">https://www.medchemexpress.com[3]
Personal protective equipment for handling N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a self-validating system rooted in the fundamental physicochemical properties of the compound being handled. N...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a self-validating system rooted in the fundamental physicochemical properties of the compound being handled.
N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride is a highly valuable building block in medicinal chemistry, frequently utilized to introduce the thiazole pharmacophore into drug candidates targeting cancer, microbial infections, and inflammatory pathways [1]. However, its specific chemical nature—an amine dihydrochloride salt—dictates a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational handling.
Here is the comprehensive, mechanistically grounded guide to safely handling this compound.
Mechanistic Hazard Profiling: The "Why" Behind the PPE
To design an effective safety protocol, we must first understand the inherent behavioral characteristics of the molecule:
Acidic Micro-Environments (The Dihydrochloride Factor): As a dihydrochloride salt, this compound is highly hygroscopic. If the dust settles on unprotected skin or mucous membranes, it rapidly reacts with ambient moisture or sweat to undergo exothermic dissolution, creating localized, highly acidic micro-environments. This leads to severe contact dermatitis, chemical burns, and ocular damage [2].
Aerosolization and Static Cling: Amine hydrochloride powders are notorious for generating static charge during transfer. This static cling increases the risk of aerosolization, making inhalation a primary exposure route.
Pharmacological Bioactivity: The thiazole moiety is biologically active, known to interfere with cellular processes, DNA replication, and specific disease pathways [3]. Systemic exposure must be prevented to avoid unintended toxicological effects.
Quantitative PPE Selection Matrix
PPE selection must scale dynamically with the mass of the compound being handled. The following matrix summarizes the required equipment based on operational scale.
Operational Scale
Glove Material & Strategy
Ocular Protection
Respiratory & Engineering Controls
Body Protection
Analytical (<1 g)
Standard Nitrile (≥4 mil). Single layer is sufficient.
ANSI Z87.1 Safety Glasses with side shields.
Certified Chemical Fume Hood (80-100 fpm face velocity).
Standard cotton/poly lab coat.
Preparative (1–50 g)
Double-gloving: Nitrile inner (4 mil) + Nitrile outer (8 mil) for rapid doffing if contaminated.
Chemical Splash Goggles (unvented or indirectly vented).
Fume Hood + N95/P100 Particulate Respirator.
Fluid-resistant lab coat with knit cuffs.
Bulk (>50 g)
Butyl or Neoprene outer glove over Nitrile inner glove.
Splash Goggles + Full Face Shield.
Local Exhaust Ventilation (LEV) + Powered Air-Purifying Respirator (PAPR).
Tyvek suit or chemical-resistant apron over lab coat.
Operational Workflow & Hazard Mitigation
The following diagram illustrates the critical path for handling the compound, highlighting specific hazard nodes and mitigation states.
Fig 1: Operational workflow and hazard mitigation for amine dihydrochloride handling.
Step-by-Step Handling Methodology
This protocol ensures a self-validating safety loop where each step inherently prevents the failure of the next.
Step 1: Environmental & Static Preparation
Verify the fume hood sash is positioned at the operational mark.
Causality Check: Because the dihydrochloride salt is prone to static cling, use an anti-static gun (Zerostat) on the weighing boat and spatula before opening the reagent bottle. This prevents the powder from "jumping" and aerosolizing.
Step 2: Donning and Material Transfer
Don PPE according to the matrix above. Ensure glove cuffs are pulled over the lab coat sleeves to prevent wrist exposure.
Use a grounded, stainless-steel or conductive plastic spatula. Avoid standard polystyrene spatulas which exacerbate static generation.
Step 3: Weighing and Dissolution
Weigh the material directly into a tared, sealable vial rather than an open boat if transferring across the lab.
Causality Check: When dissolving, always add the solid salt to the solvent , not the solvent to the solid. Adding solvent to a bulk dihydrochloride salt can cause rapid, localized exothermic dissolution, potentially leading to splattering.
Step 4: Doffing and Decontamination
Wipe down the balance and fume hood surface with a disposable cloth slightly dampened with water (to dissolve the salt), followed by isopropanol (to dry the surface).
Remove outer gloves inside the fume hood to contain any microscopic dust. Wash hands immediately after removing the inner gloves.
Spill Response and Disposal Plan
In the event of a spill, standard sweeping will aerosolize the acidic dust. Follow this targeted protocol:
Containment: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 2-meter radius and don a P100 respirator.
Neutralization: Do not use plain water, as this will create a highly acidic puddle. Gently cover the spilled powder with a weak, dry base such as Sodium Bicarbonate (NaHCO₃) or a commercial acid-spill absorbent.
Collection: Lightly mist the bicarbonate-covered spill with water to initiate neutralization (wait for effervescence to cease). Scoop the resulting paste using a non-sparking tool into a compatible, sealable hazardous waste container.
Disposal: Label the container clearly as "Aqueous Acidic Waste containing Thiazole Amine Salts." Do not mix with heavy metals or strong oxidizers. Dispose of according to institutional and EPA/local guidelines [2].
References
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics
Source: FABAD Journal of Pharmaceutical Sciences
URL:[Link]
Thiazole Derivatives as Promising Candidates for Therapy
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.